SR 142948
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-[[5-(2,6-dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H51N5O6/c1-23(2)29-21-26(37(46)43(5)15-9-14-42(3)4)12-13-31(29)44-32(35-33(49-6)10-8-11-34(35)50-7)22-30(41-44)36(45)40-39(38(47)48)27-17-24-16-25(19-27)20-28(39)18-24/h8,10-13,21-25,27-28H,9,14-20H2,1-7H3,(H,40,45)(H,47,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWULHXVBLMWCHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(=O)N(C)CCCN(C)C)N2C(=CC(=N2)C(=O)NC3(C4CC5CC(C4)CC3C5)C(=O)O)C6=C(C=CC=C6OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H51N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415529 | |
| Record name | 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]tricyclo[3.3.1.13,7]decane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
685.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184162-64-9 | |
| Record name | 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]tricyclo[3.3.1.13,7]decane-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184162-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]tricyclo[3.3.1.13,7]decane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SR-142948 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W59C8B2MZS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
SR 142948: A Technical Guide to its Mechanism of Action as a Neurotensin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR 142948 is a potent, orally active, non-peptide antagonist of neurotensin (B549771) (NT) receptors. This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative binding and functional data, detailed experimental methodologies, and visual representations of its interaction with cellular signaling pathways. This compound exhibits high affinity for both the levocabastine-insensitive neurotensin receptor 1 (NTS1) and the levocabastine-sensitive neurotensin receptor 2 (NTS2), making it a valuable tool for investigating the physiological and pathological roles of the neurotensin system. Its ability to cross the blood-brain barrier further highlights its potential in the study of central nervous system disorders.
Core Mechanism of Action
This compound functions as a competitive antagonist at neurotensin receptors. By binding to these receptors with high affinity, it prevents the endogenous ligand, neurotensin, from binding and initiating downstream signaling cascades. The primary signaling pathway activated by the NTS1 receptor, a G protein-coupled receptor (GPCR), involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) phosphates (IP) and subsequent mobilization of intracellular calcium. This compound effectively blocks these NT-induced events.
Signaling Pathway Inhibition
The following diagram illustrates the canonical NTS1 receptor signaling pathway and the point of inhibition by this compound.
Quantitative Pharmacological Data
This compound demonstrates potent binding affinity and functional antagonism across various experimental models.
Table 1: Receptor Binding Affinity of this compound
| Preparation | Radioligand | Parameter | Value (nM) | Reference |
| h-NTS1-CHO Cells | [¹²⁵I-Tyr³]NT | IC₅₀ | 1.19 | |
| HT-29 Cells | [¹²⁵I-Tyr³]NT | IC₅₀ | 0.32 | |
| Adult Rat Brain | [¹²⁵I-Tyr³]NT | IC₅₀ | 3.96 | |
| Rat Brain Homogenate | [³H]SR 142948A | K_d_ | 3.5 | |
| NTS1 Receptors (Rat Brain) | [³H]SR 142948A | K_d_ | 6.8 | |
| NTS2 Receptors (Rat Brain) | [³H]SR 142948A | K_d_ | 4.8 | |
| General | - | K_i_ | < 10 |
Table 2: Functional Antagonism of this compound
| Assay System | Measured Effect | Parameter | Value (nM) | Reference |
| HT-29 Cells | NT-induced Inositol Monophosphate Formation | IC₅₀ | 3.9 | |
| Human Umbilical Vein Endothelial Cells | NT-induced Cytosolic Free Ca²⁺ Increase | IC₅₀ | 19 | |
| Human Umbilical Vein Endothelial Cells | NT-induced Prostacyclin Production | IC₅₀ | 17 |
Detailed Experimental Protocols
The characterization of this compound involves several key in vitro assays.
Radioligand Binding Assay
This assay quantifies the affinity of this compound for neurotensin receptors by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cultured cells (e.g., h-NTS1-CHO, HT-29) or tissue homogenates (e.g., adult rat brain). Tissues or cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
Assay Incubation: In a 96-well plate, membrane preparations are incubated with a fixed concentration of a radioligand (e.g., [¹²⁵I-Tyr³]NT or [³H]SR 142948A) and varying concentrations of unlabeled this compound.
-
Incubation Conditions: The incubation is typically carried out for 60 minutes at 30°C with gentle agitation.
-
Separation and Counting: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand. The filters are washed multiple times with ice-cold wash buffer. Radioactivity trapped on the filters is then quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. IC₅₀ values are determined by non-linear regression analysis of the competition curves.
Inositol Monophosphate (IP1) Formation Assay
This functional assay measures the ability of this compound to block NT-induced activation of the PLC signaling pathway.
Methodology:
-
Cell Culture: HT-29 cells, which endogenously express NTS1 receptors, are cultured in an appropriate medium (e.g., DMEM) supplemented with FBS and antibiotics.
-
Assay Procedure: Cells are seeded in multi-well plates. Prior to the assay, they are pre-incubated with varying concentrations of this compound.
-
Stimulation: Cells are then stimulated with a fixed concentration of neurotensin (e.g., 10 nM) to induce IP formation.
-
Lysis and Detection: After stimulation for a defined period, the reaction is stopped, and the cells are lysed. The accumulated inositol monophosphate (IP1), a stable downstream product of IP3, is measured. This is often done using a competitive immunoassay, such as a Homogeneous Time Resolved Fluorescence (HTRF) kit.
-
Data Analysis: The concentration-response curve for this compound's inhibition of the NT-induced signal is plotted, and the IC₅₀ value is calculated to determine its antagonist potency.
Intracellular Calcium Mobilization Assay
This assay directly visualizes the ability of this compound to inhibit the NT-induced release of calcium from intracellular stores.
Methodology:
-
Cell Culture and Plating: Cells expressing the target receptor (e.g., h-NTS1-CHO or HT-29) are plated in black-walled, clear-bottom microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., HBSS with HEPES). This is typically done by incubating the cells with the dye for about one hour at 37°C.
-
Antagonist Pre-incubation: The dye-loaded cells are then pre-incubated with various concentrations of this compound.
-
Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is taken before neurotensin is automatically added to stimulate the cells. The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored in real-time.
-
Data Analysis: The antagonist effect of this compound is quantified by measuring the reduction in the peak fluorescent signal produced by neurotensin. An IC₅₀ value is then determined from the concentration-response data.
In Vivo Activity
This compound is orally active and demonstrates a wide spectrum of activity in animal models. It effectively blocks several centrally-mediated effects of neurotensin, including hypothermia and analgesia. Furthermore, it has been shown to inhibit turning behavior induced by intrastriatal NT injection in mice and to attenuate amphetamine-induced hyperactivity. These findings confirm its ability to access the central nervous system and engage neurotensin receptors in vivo.
Conclusion
This compound is a well-characterized, potent, and selective non-peptide antagonist of NTS1 and NTS2 receptors. Its mechanism of action is centered on the competitive blockade of neurotensin binding, thereby inhibiting downstream signaling events such as inositol phosphate (B84403) production and intracellular calcium mobilization. Its oral bioavailability and central nervous system activity make it an indispensable pharmacological tool for elucidating the complex roles of neurotensin in health and disease.
The Discovery of SR 142948: A Potent Neurotensin Receptor Antagonist
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and pharmacological characterization of SR 142948, a potent and selective non-peptide antagonist of the neurotensin (B549771) receptors (NTRs). The document details the quantitative pharmacological data, comprehensive experimental methodologies, and the underlying signaling pathways, serving as a critical resource for scientists engaged in neurotensin research and the development of related therapeutics.
Core Pharmacological Data
This compound exhibits high affinity for neurotensin receptors, effectively antagonizing neurotensin-mediated signaling in both in vitro and in vivo models. Its pharmacological profile is summarized in the tables below, providing a quantitative basis for its classification as a potent NTR antagonist.
Table 1: In Vitro Binding Affinity of this compound
| Preparation | Radioligand | IC50 (nM) | Reference |
| h-NTR1-CHO cell membranes | [¹²⁵I-Tyr³]NT | 1.19 | |
| HT-29 cell membranes | [¹²⁵I-Tyr³]NT | 0.32 | |
| Adult rat brain | [¹²⁵I-Tyr³]NT | 3.96 | |
| Guinea pig brain membranes | [³H]SR 48692 | - |
Note: The Gully et al. (1997) paper describes SR 142948A as fully displacing [³H]SR 48692 binding, indicating high affinity, but does not provide a specific IC50 value in this context.
Table 2: In Vitro Functional Antagonism by this compound
| Assay | Cell Line | Agonist | IC50 (nM) | Reference |
| Inositol (B14025) Monophosphate (IP1) Formation | HT-29 | Neurotensin | 3.9 | |
| Intracellular Calcium Mobilization | CHO-hNT-R1 | Neurotensin | - |
Note: While the antagonism of NT-induced calcium mobilization is documented, a specific IC50 value is not provided in the cited literature.
Table 3: In Vivo Activity of this compound
| Model | Effect of Neurotensin | Effect of this compound | Species | Reference |
| Unilateral Intrastriatal Injection | Turning Behavior | Inhibition | Mice | |
| Intracerebroventricular (i.c.v.) Injection | Hypothermia | Blockade | Mice, Rats | |
| Intracerebroventricular (i.c.v.) Injection | Analgesia | Blockade | Mice, Rats |
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments used in the characterization of this compound. These protocols are based on the available literature and established laboratory practices.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for neurotensin receptors using a radiolabeled ligand.
1. Membrane Preparation:
-
Cells (e.g., h-NTR1-CHO or HT-29) or brain tissue are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).
2. Binding Reaction:
-
In a final volume of 250 µL, the following are added in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA and peptidase inhibitors like bacitracin).
-
A fixed concentration of radioligand (e.g., [³H]SR 48692 or [¹²⁵I-Tyr³]NT).
-
Increasing concentrations of this compound (or other competing ligands).
-
Membrane preparation (typically 50-100 µg of protein).
-
-
For determination of non-specific binding, a high concentration of a non-radiolabeled neurotensin agonist or antagonist is added.
-
The reaction is incubated to equilibrium (e.g., 60 minutes at room temperature).
3. Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
Inositol Monophosphate (IP1) Accumulation Assay
This functional assay measures the ability of this compound to antagonize neurotensin-induced Gq protein signaling, which leads to the production of inositol phosphates.
1. Cell Culture and Seeding:
-
HT-29 cells are cultured in appropriate media and conditions.
-
Cells are seeded into 96- or 384-well plates and grown to confluency.
2. Assay Protocol (based on HTRF IP-One Assay):
-
The cell culture medium is replaced with a stimulation buffer containing LiCl. LiCl inhibits the degradation of IP1, allowing it to accumulate.
-
Cells are pre-incubated with varying concentrations of this compound.
-
Neurotensin is then added to stimulate the cells, and the plate is incubated (e.g., for 30-60 minutes at 37°C).
-
A lysis buffer containing the HTRF detection reagents (an anti-IP1 antibody labeled with a donor fluorophore and IP1 labeled with an acceptor fluorophore) is added.
-
The plate is incubated to allow for the competitive binding reaction to occur.
3. Signal Detection and Data Analysis:
-
The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced by the cells.
-
A standard curve is generated using known concentrations of IP1.
-
The concentration of IP1 in the cell lysates is determined from the standard curve.
-
The IC50 value for this compound is calculated by plotting the inhibition of neurotensin-induced IP1 accumulation against the concentration of this compound.
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following NTSR1 activation and its inhibition by this compound.
1. Cell Culture and Dye Loading:
-
CHO cells stably expressing the human neurotensin receptor (CHO-hNT-R1) are seeded in black-walled, clear-bottom multi-well plates.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid (B1678239) to prevent dye leakage. This incubation is typically for 30-60 minutes at 37°C.
2. Assay Protocol:
-
The dye-loading solution is removed, and the cells are washed with an assay buffer.
-
The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
A baseline fluorescence reading is taken.
-
This compound at various concentrations is added to the wells, and the plate is incubated for a short period.
-
Neurotensin is then added to stimulate the cells, and the fluorescence is monitored in real-time.
3. Data Analysis:
-
The increase in fluorescence intensity upon neurotensin stimulation corresponds to the increase in intracellular calcium.
-
The antagonistic effect of this compound is observed as a reduction in the peak fluorescence response.
-
The data is typically expressed as a percentage of the maximal neurotensin response, and the IC50 for this compound can be determined.
Neurotensin Receptor Signaling Pathways
Neurotensin receptors are G protein-coupled receptors (GPCRs) that, upon activation by neurotensin, initiate a cascade of intracellular signaling events. This compound acts by blocking the initial step of this cascade: the binding of neurotensin to the receptor.
The primary signaling pathway activated by the neurotensin 1 receptor (NTSR1) involves the Gq family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).
In addition to the canonical Gq pathway, NTSR1 can also couple to other G proteins, such as Gi/o and G13, and can signal through β-arrestin-mediated pathways, which can lead to the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.
Conclusion
This compound is a well-characterized, potent, and selective non-peptide antagonist of neurotensin receptors. Its discovery has provided a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the neurotensin system. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating further investigation into the therapeutic potential of neurotensin receptor modulation.
An In-depth Technical Guide to SR 142948: A Potent Neurotensin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR 142948 is a potent, selective, and orally active non-peptide antagonist of the neurotensin (B549771) receptors (NTS). Its development has provided a critical tool for elucidating the physiological and pathological roles of the neurotensin system. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound. Detailed summaries of its in vitro and in vivo activities are presented, along with insights into its mechanism of action and the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers engaged in neuroscience, pharmacology, and drug development.
Chemical Structure and Properties
This compound, with the chemical name 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]-tricyclo[3.3.1.13,7]decane-2-carboxylic acid, is a complex molecule designed for high-affinity binding to neurotensin receptors. Its structural and physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃₉H₅₁N₅O₆ | |
| Molecular Weight | 685.86 g/mol | |
| CAS Number | 184162-64-9 | |
| Appearance | Crystalline solid | |
| Purity | ≥97% (HPLC) | |
| Solubility | Soluble in DMSO and ethanol. |
Pharmacological Properties
This compound is a highly potent antagonist of neurotensin receptors, demonstrating nanomolar affinity in various binding assays. Its pharmacological activity has been characterized extensively in both in vitro and in vivo models.
In Vitro Activity
The antagonist activity of this compound has been demonstrated through its ability to inhibit the binding of radiolabeled neurotensin and to block neurotensin-induced intracellular signaling.
| Assay | Cell Line/Tissue | IC₅₀ | Reference |
| [³H]Neurotensin Binding | Rat brain homogenates | Not specified | |
| Neurotensin-induced Inositol (B14025) Monophosphate Formation | HT-29 cells | 3.9 nM | [1] |
| Neurotensin-induced Intracellular Calcium Mobilization | CHO cells expressing human NTS₁ | Not specified | [1] |
In Vivo Activity
This compound is orally bioavailable and effectively crosses the blood-brain barrier, making it a valuable tool for studying the central effects of neurotensin receptor blockade.
| Model | Species | Effect | Reference |
| Amphetamine-induced Hyperactivity | Not specified | Attenuation | |
| Neurotensin-induced Hypothermia | Mice/Rats | Blockade | [1] |
| Neurotensin-induced Analgesia | Mice/Rats | Blockade | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by competitively binding to neurotensin receptors, primarily the NTS₁ subtype, thereby preventing the binding of the endogenous ligand, neurotensin. Neurotensin receptors are G protein-coupled receptors (GPCRs) that, upon activation, couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking the initial binding of neurotensin, this compound effectively inhibits this entire downstream signaling pathway.
Experimental Protocols
The following sections provide an overview of the likely methodologies employed in the key experiments cited for the characterization of this compound, based on standard pharmacological assays.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to neurotensin receptors.
Methodology:
-
Membrane Preparation: Homogenize rat brain tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to isolate the membrane fraction.
-
Binding Reaction: Incubate the membrane preparation with a fixed concentration of a radiolabeled neurotensin analog (e.g., [³H]NT) and varying concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).
Inositol Monophosphate (IP) Accumulation Assay
Objective: To assess the functional antagonist activity of this compound by measuring its ability to block neurotensin-induced IP production.
Methodology:
-
Cell Culture: Culture human colonic adenocarcinoma cells (HT-29) in appropriate media.
-
Labeling: Pre-incubate the cells with [³H]myo-inositol to label the cellular phosphoinositide pools.
-
Treatment: Treat the cells with varying concentrations of this compound in the presence of LiCl (to inhibit IP degradation), followed by stimulation with a fixed concentration of neurotensin.
-
Extraction: Terminate the reaction and extract the inositol phosphates using a suitable solvent (e.g., perchloric acid).
-
Separation and Quantification: Separate the accumulated [³H]inositol monophosphates by ion-exchange chromatography and quantify using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of neurotensin-stimulated IP accumulation.
Intracellular Calcium Mobilization Assay
Objective: To measure the ability of this compound to block neurotensin-induced increases in intracellular calcium.
Methodology:
-
Cell Culture: Use Chinese Hamster Ovary (CHO) cells stably expressing the human NTS₁ receptor.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Treatment: Place the cells in a fluorometer and record baseline fluorescence. Add varying concentrations of this compound, followed by the addition of neurotensin.
-
Measurement: Continuously monitor the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.
-
Data Analysis: Quantify the inhibitory effect of this compound on the neurotensin-induced calcium peak.
Chemical Synthesis
Clinical Development
As of the current date, there is no publicly available information to suggest that this compound has entered clinical trials. Its primary use appears to be as a research tool for preclinical studies.
Conclusion
This compound is a powerful and selective neurotensin receptor antagonist that has been instrumental in advancing our understanding of the neurotensin system. Its well-characterized in vitro and in vivo pharmacological profile, coupled with its oral bioavailability and central nervous system penetration, makes it an invaluable asset for researchers investigating the therapeutic potential of targeting neurotensin receptors in a variety of disorders, including neurological and psychiatric conditions. This technical guide provides a solid foundation of its chemical and pharmacological properties to aid in the design and interpretation of future research.
References
An In-Depth Technical Guide to the Binding Affinity and Selectivity Profile of SR 142948
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR 142948 is a potent, non-peptide, and orally active antagonist of the neurotensin (B549771) (NT) receptors.[1] This technical guide provides a comprehensive overview of its binding affinity and selectivity profile, consolidating data from various in vitro and in vivo studies. Detailed methodologies for the key experiments used to characterize this compound are presented, along with visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in pharmacology and drug development investigating the therapeutic potential of neurotensin receptor antagonists.
Introduction
Neurotensin is a tridecapeptide that exerts a wide range of effects in the central nervous and gastrointestinal systems through its interaction with specific G protein-coupled receptors (GPCRs).[2] this compound has emerged as a critical pharmacological tool for elucidating the physiological and pathological roles of neurotensin. Its high affinity for neurotensin receptors and favorable pharmacokinetic properties make it a subject of significant interest.[2] Understanding its detailed binding characteristics and selectivity is paramount for the accurate interpretation of experimental results and for guiding the development of novel therapeutics targeting the neurotensin system.
Binding Affinity of this compound
The binding affinity of this compound for neurotensin receptors has been extensively characterized using radioligand binding assays. These studies have consistently demonstrated its high affinity for both the high-affinity, levocabastine-insensitive neurotensin receptor subtype 1 (NTS1) and the low-affinity, levocabastine-sensitive neurotensin receptor subtype 2 (NTS2).[3]
Table 1: Binding Affinity of this compound for Neurotensin Receptors
| Receptor Subtype | Preparation | Radioligand | Parameter | Value (nM) | Reference |
| NT Receptors (total) | Adult Rat Brain | [³H]SR 142948A | Kd | 3.5 | [3] |
| NTS1 (levocabastine-insensitive) | Rat Brain | [³H]SR 142948A | Kd | 6.8 | [3] |
| NTS2 (levocabastine-sensitive) | Rat Brain | [³H]SR 142948A | Kd | 4.8 | [3] |
| h-NTR1-CHO cells | [¹²⁵I-Tyr³]NT | IC₅₀ | 1.19 | ||
| HT-29 cells | [¹²⁵I-Tyr³]NT | IC₅₀ | 0.32 | ||
| Adult Rat Brain | [¹²⁵I-Tyr³]NT | IC₅₀ | 3.96 | ||
| NT Receptors | --- | --- | Ki | < 10 | [1] |
Selectivity Profile of this compound
While this compound is highly selective for neurotensin receptors, it does not discriminate significantly between the NTS1 and NTS2 subtypes.[3] A comprehensive understanding of its selectivity requires screening against a broader panel of GPCRs and other potential off-target proteins. Although exhaustive public data on such a broad screen is limited, the available information indicates a high degree of selectivity for the neurotensin system.
Table 2: Selectivity Profile of this compound
| Receptor/Target | Family/Class | Binding Affinity/Activity | Fold Selectivity (vs. NT Receptors) | Reference |
| Tachykinin Receptors | ||||
| NK1 | GPCR | Not available | Not available | |
| NK2 | GPCR | Not available | Not available | |
| NK3 | GPCR | Not available | Not available | |
| Other GPCRs | GPCR | Generally low affinity | High | |
| Ion Channels | Ion Channel | Generally low affinity | High | |
| Enzymes | Enzyme | Generally low affinity | High |
Signaling Pathways
Neurotensin receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound acts as an antagonist, blocking these downstream signaling events initiated by neurotensin.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to determine the binding affinity and functional activity of this compound.
Radioligand Binding Assay
This assay is used to determine the affinity (Kd) of a radiolabeled ligand and the inhibition constant (Ki) of a competing unlabeled ligand.
Experimental Workflow:
References
- 1. This compound | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 2. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of binding sites of a new neurotensin receptor antagonist, [3H]SR 142948A, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neurotensin Receptor Antagonist SR 142948: A Modulator of Dopamine and Glutamate Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SR 142948 is a potent, selective, and orally active non-peptide antagonist of the neurotensin (B549771) receptors (NTR), binding with high affinity to both the neurotensin receptor 1 (NTS1) and neurotensin receptor 2 (NTS2).[1] Initially developed as a tool to probe the physiological functions of the neurotensin system, this compound has emerged as a significant modulator of key neurotransmitter systems, including dopamine (B1211576) and glutamate (B1630785). This technical guide provides a comprehensive overview of the pharmacological properties of this compound, its intricate role in regulating dopamine and glutamate signaling, and detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of neurotensin receptor antagonism in neurological and psychiatric disorders.
Core Pharmacology of this compound
This compound, chemically known as 2-([5-(2,6-dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino)adamantane-2-carboxylic acid, is a highly potent and selective antagonist for neurotensin receptors.[2] It exhibits nanomolar affinity for both NTS1 and NTS2 receptors.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinities and functional antagonism across different experimental systems.
Table 1: Binding Affinity of this compound
| Radioligand | Preparation | Species | Receptor Subtype(s) | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [3H]SR 142948A | Rat brain membrane homogenates | Rat | NTS1 and NTS2 | 3.5 | 508 | [1] |
| [3H]SR 142948A | Levocabastine-insensitive sites (NTS1) | Rat | NTS1 | 6.8 | Not Reported | [1] |
| [3H]SR 142948A | Levocabastine-sensitive sites (NTS2) | Rat | NTS2 | 4.8 | Not Reported | [1] |
Table 2: In Vitro Functional Antagonism by this compound
| Assay | Cell Line/Tissue | Species | Agonist | IC50 (nM) | Reference |
| [125I-Tyr3]NT Binding Inhibition | h-NTR1-CHO cells | Human | Neurotensin | 1.19 | MedChemExpress |
| [125I-Tyr3]NT Binding Inhibition | HT-29 cells | Human | Neurotensin | 0.32 | MedChemExpress |
| [125I-Tyr3]NT Binding Inhibition | Adult rat brain | Rat | Neurotensin | 3.96 | MedChemExpress |
| Inositol Monophosphate Formation | HT-29 cells | Human | Neurotensin | 3.9 | [1][3] |
Role in Dopamine Signaling
Neurotensin is a well-established modulator of the mesolimbic and nigrostriatal dopamine systems. This compound, by antagonizing neurotensin receptors, plays a crucial role in attenuating the effects of neurotensin on dopamine release and receptor function.
Modulation of Dopamine Release
Studies have demonstrated that local administration of this compound into the ventral tegmental area (VTA) can block the increase in dopamine efflux in the nucleus accumbens (NAcc) evoked by neurotensin. This effect is dose-dependent. However, systemic administration of this compound did not produce the same blockade, suggesting a localized and specific action within the VTA.
Interaction with Dopamine D2 Receptors
Neurotensin can induce a long-term depression (LTD) of dopamine D2 autoreceptor-mediated neurotransmission in midbrain dopaminergic neurons. This LTD is prevented by the nonselective NTS1/NTS2 receptor antagonist this compound, indicating that this process is dependent on neurotensin receptor signaling, particularly involving the NTS2 receptor.
Signaling Pathway Diagram
Caption: this compound modulation of dopamine signaling.
Role in Glutamate Signaling
The interaction between neurotensin and the glutamate system is critical for neuronal excitability and synaptic plasticity. This compound, by blocking neurotensin receptors, can indirectly modulate glutamatergic transmission.
Attenuation of Neurotensin-Mediated Glutamate Release
In the dorsolateral striatum, neurotensin has been shown to reduce glutamate release from presynaptic terminals. This effect is mediated by the NTS1 receptor and involves a retrograde endocannabinoid signaling mechanism. The NTS1 receptor antagonist this compound blocks this neurotensin-induced inhibition of striatal excitatory postsynaptic currents (EPSCs). This suggests that this compound can disinhibit glutamate release in this context by blocking the action of neurotensin.
Potential Neuroprotective Effects
Neurotensin can enhance glutamate-induced excitotoxicity. By antagonizing neurotensin receptors, this compound may offer neuroprotective effects in conditions associated with excessive glutamatergic activity.
Signaling Pathway Diagram
Caption: this compound modulation of glutamate release.
Detailed Experimental Protocols
In Vitro: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of this compound.
-
Preparation: Rat brain membrane homogenates are prepared in a suitable buffer (e.g., Tris-HCl).
-
Procedure:
-
Incubate aliquots of membrane homogenate with increasing concentrations of [3H]SR 142948A in the presence (non-specific binding) or absence (total binding) of a high concentration of unlabeled this compound.
-
To differentiate between NTS1 and NTS2 binding, parallel experiments can be conducted in the presence of levocabastine, a histamine (B1213489) H1 receptor antagonist that selectively blocks the NTS2 receptor.
-
After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: Specific binding is calculated by subtracting non-specific from total binding. Saturation binding data are analyzed using Scatchard analysis to determine Kd and Bmax values.
In Vivo: Microdialysis for Dopamine Release
-
Objective: To measure the effect of this compound on neurotensin-evoked dopamine release in the nucleus accumbens.
-
Animal Preparation: Anesthetized rats are placed in a stereotaxic frame. A guide cannula is implanted, targeting the VTA. A microdialysis probe is inserted through a separate guide cannula into the NAcc.
-
Procedure:
-
Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples from the NAcc.
-
Locally infuse neurotensin into the VTA via a microinjection cannula.
-
In a separate group of animals, co-infuse this compound with neurotensin into the VTA.
-
Collect dialysate samples at regular intervals post-infusion.
-
-
Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Ex Vivo: Brain Slice Electrophysiology for Glutamate Transmission
-
Objective: To investigate the effect of this compound on neurotensin-modulated excitatory postsynaptic currents (EPSCs) in striatal neurons.
-
Slice Preparation: Prepare coronal brain slices containing the dorsolateral striatum from rats.
-
Recording:
-
Perform whole-cell patch-clamp recordings from medium spiny neurons.
-
Evoke EPSCs by electrical stimulation of afferent fibers.
-
Record baseline EPSCs.
-
Bath-apply neurotensin and record the change in EPSC amplitude.
-
In the presence of this compound, repeat the application of neurotensin and record the EPSCs.
-
-
Data Analysis: Measure the amplitude of the evoked EPSCs before and after drug application to determine the effect of this compound on the neurotensin-induced modulation of glutamate release.
Conclusion
This compound is a powerful pharmacological tool that has been instrumental in elucidating the complex roles of the neurotensin system in the central nervous system. Its ability to modulate both dopamine and glutamate signaling pathways highlights the intricate interplay between these neurotransmitter systems and the potential of neurotensin receptor antagonists as therapeutic agents for a range of neuropsychiatric conditions, including schizophrenia and substance use disorders. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this compound and other neurotensin receptor modulators.
References
- 1. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of neurotensin in central nervous system pathophysiology: What is the evidence? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotensin reduces glutamatergic transmission in the dorsolateral striatum via retrograde endocannabinoid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neurotensin Receptor Antagonist SR 142948: A Technical Guide to its Regulation of Neurotransmitter Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 142948 is a potent, selective, and orally active non-peptide antagonist of the neurotensin (B549771) receptors (NTRs), primarily targeting the neurotensin receptor subtype 1 (NTS1).[1] Neurotensin (NT), an endogenous tridecapeptide, plays a significant role as a neuromodulator in the central nervous system, influencing a variety of physiological and pathological processes, including pain, psychosis, and the regulation of neurotransmitter systems.[2] this compound, by blocking the action of NT at its receptors, offers a valuable pharmacological tool to investigate the physiological roles of neurotensin and presents a potential therapeutic agent for various neurological and psychiatric disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a core focus on its regulation of acetylcholine (B1216132) and dopamine (B1211576) release. While direct experimental evidence on its effects on serotonin (B10506) is limited, the potential for interaction with the serotonergic system will also be discussed. This document details key experimental findings, presents quantitative data in a structured format, outlines experimental protocols, and provides visualizations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Antagonism of the Neurotensin Receptor 1 (NTS1)
This compound exerts its effects by competitively binding to and blocking the NTS1 receptor, a G protein-coupled receptor (GPCR).[3] The binding of the endogenous ligand, neurotensin, to NTS1 typically initiates a signaling cascade through the Gq alpha subunit. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is crucial for many of neurotensin's physiological effects, including the modulation of neurotransmitter release. This compound, by occupying the neurotensin binding site on the NTS1 receptor, prevents this cascade from being initiated.[3]
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound
| Assay Type | Preparation | Radioligand/Agonist | IC50 / Ki (nM) | Reference |
| Receptor Binding | h-NTR1-CHO cells | [¹²⁵I-Tyr³]NT | 1.19 | [1] |
| Receptor Binding | HT-29 cells | [¹²⁵I-Tyr³]NT | 0.32 | [1] |
| Receptor Binding | Adult rat brain | [¹²⁵I-Tyr³]NT | 3.96 | [1] |
| Inositol Monophosphate Formation | HT-29 cells | Neurotensin | 3.9 | [1][3] |
| Intracellular Calcium Mobilization | h-NTR1-CHO cells | Neurotensin | - | [3] |
Table 2: In Vivo Efficacy of this compound in Modulating Neurotransmitter Release
| Neurotransmitter | Brain Region | Experimental Model | This compound Dose | Effect | Reference |
| Acetylcholine | Striatum | Rat | 0.1 mg/kg (i.p.) | Completely antagonizes NT-evoked release | [3] |
| Dopamine | Nucleus Accumbens | Rat | Dose-dependent (intra-VTA) | Blocks NT-evoked efflux |
Regulation of Acetylcholine Release
Neurotensin is known to modulate cholinergic neurotransmission. In the rat striatum, neurotensin evokes the release of acetylcholine. This compound has been shown to be a potent antagonist of this effect.
Key Experiment: Antagonism of NT-Evoked Acetylcholine Release in the Rat Striatum
A pivotal study demonstrated that this compound, at a dose of 0.1 mg/kg administered intraperitoneally (i.p.), completely antagonizes the acetylcholine release evoked by neurotensin in the rat striatum.[3] This finding highlights the significant role of NTS1 receptors in mediating the cholinergic effects of neurotensin in this brain region.
Experimental Protocol: In Vivo Microdialysis for Acetylcholine Measurement
The measurement of acetylcholine release in the rat striatum is typically performed using in vivo microdialysis coupled with high-performance liquid chromatography (HPLC) with electrochemical detection.
Methodology Details:
-
Animal Model: Adult male Sprague-Dawley rats are typically used.
-
Surgical Procedure:
-
Animals are anesthetized (e.g., with isoflurane (B1672236) or a ketamine/xylazine mixture).
-
The rat is placed in a stereotaxic frame.
-
A guide cannula is surgically implanted, targeting the striatum. The cannula is fixed to the skull using dental cement.
-
Animals are allowed to recover for several days post-surgery.
-
-
Microdialysis Probe: A microdialysis probe with a semi-permeable membrane at the tip is inserted through the guide cannula into the striatum.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). The aCSF contains an acetylcholinesterase inhibitor, such as neostigmine, to prevent the degradation of acetylcholine in the collected samples.
-
Dialysate Collection: The perfusate, now containing neurotransmitters from the extracellular space (the dialysate), is collected in timed fractions.
-
Drug Administration: Neurotensin is administered to evoke acetylcholine release. This compound is administered prior to neurotensin to assess its antagonistic effect.
-
Analysis: The collected dialysate samples are analyzed using HPLC with electrochemical detection to quantify the concentration of acetylcholine.
Regulation of Dopamine Release
The interplay between neurotensin and the dopaminergic system is well-documented, with neurotensin modulating dopamine release in key brain regions associated with reward and motivation, such as the nucleus accumbens.
Key Experiment: Blockade of NT-Evoked Dopamine Efflux in the Nucleus Accumbens
Research has shown that local application of SR 142948A into the ventral tegmental area (VTA) dose-dependently blocks the increase in dopamine efflux within the nucleus accumbens (NAcc) evoked by neurotensin. This indicates that NTS1 receptors on VTA neurons are involved in regulating the activity of the mesolimbic dopamine pathway.
Experimental Protocol: Differential Pulse Amperometry for Dopamine Measurement
The real-time measurement of dopamine efflux is often achieved using electrochemical techniques like differential pulse amperometry (DPA) or fast-scan cyclic voltammetry (FSCV) with a carbon fiber electrode.
Methodology Details:
-
Animal Model: Anesthetized rats are commonly used for these acute recording experiments.
-
Electrode Preparation: A carbon fiber microelectrode is fabricated and its surface is often pre-treated to enhance sensitivity and selectivity for dopamine.
-
Surgical Procedure:
-
The anesthetized rat is placed in a stereotaxic frame.
-
The carbon fiber electrode is lowered into the nucleus accumbens.
-
A separate microinjection cannula is implanted in the ventral tegmental area for local drug delivery.
-
-
Electrochemical Detection:
-
A potential waveform is applied to the carbon fiber electrode.
-
Dopamine in the extracellular fluid is oxidized at the electrode surface, generating a current that is proportional to its concentration.
-
Differential pulse amperometry allows for sensitive and selective measurement of this oxidation current.
-
-
Drug Administration: Neurotensin is locally injected into the VTA to stimulate dopamine release in the NAcc. This compound is co-administered or pre-administered into the VTA to assess its antagonistic properties.
-
Data Analysis: The changes in the dopamine oxidation current are recorded and analyzed to determine the effect of the drugs on dopamine efflux.
Potential Regulation of Serotonin Release
While the effects of this compound on acetylcholine and dopamine release are well-characterized, its direct impact on the serotonergic system is less understood. However, given that neurotensin can modulate serotonergic neurons, it is plausible that this compound could indirectly influence serotonin release.[4] Neurotensin receptors are found on serotonergic neurons in the raphe nuclei, and neurotensin has been shown to increase their firing rate.[5] Therefore, by blocking neurotensin receptors, this compound could potentially attenuate this neurotensin-mediated increase in serotonergic activity.
Further research, likely employing in vivo microdialysis in brain regions rich in serotonergic projections (e.g., prefrontal cortex, hippocampus, or raphe nuclei), is required to elucidate the precise role of this compound in the regulation of serotonin release. The experimental protocol for such an investigation would be similar to that described for acetylcholine, with the HPLC method optimized for serotonin detection.
Conclusion
This compound is a powerful neuropharmacological tool and a potential therapeutic agent that acts as a potent and selective antagonist of the NTS1 receptor. Its ability to modulate the release of key neurotransmitters, particularly acetylcholine and dopamine, underscores the significant role of the neurotensin system in central nervous system function. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Future investigations into the effects of this compound on the serotonergic system will further enhance our understanding of its complete pharmacological profile and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are NTSR1 antagonists and how do they work? [synapse.patsnap.com]
- 3. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemically administered neurotensin receptor agonist produces antinociception through activation of spinally projecting serotonergic neurons in the rostral ventromedial medulla - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse Roles of Neurotensin Agonists in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
The Neurotensin Antagonist SR 142948: A Modulator of Immediate Early Gene Expression
An In-Depth Technical Guide on the Effects of SR 142948 on c-fos and krox24 Expression
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the effects of this compound, a potent and selective non-peptide neurotensin (B549771) receptor antagonist, on the expression of the immediate early genes c-fos and krox24 (also known as Egr-1). Understanding the modulation of these genes, which are critical markers of neuronal activity and downstream signaling, provides valuable insights into the mechanistic actions of this compound and its potential therapeutic applications.
Introduction to this compound and Immediate Early Genes
This compound is a high-affinity antagonist for neurotensin (NT) receptors, particularly the neurotensin type 1 receptor (NT1-R). Neurotensin, a tridecapeptide, is involved in a wide array of physiological processes in the central nervous system and the periphery. By blocking the action of neurotensin, this compound serves as a valuable pharmacological tool to investigate the roles of neurotensinergic signaling.
c-fos and krox24 are members of the immediate early gene family. Their transcription is rapidly and transiently induced in response to various extracellular stimuli, without the need for de novo protein synthesis. This rapid induction makes them reliable markers for neuronal activation and the initial genomic response to cellular stimulation. The proteins encoded by these genes, Fos and Krox-24, are transcription factors that, in turn, regulate the expression of late-response genes involved in long-term cellular changes.
Effects of this compound on c-fos and krox24 Expression
The primary research on the effect of this compound on c-fos and krox24 expression demonstrates that this compound acts as an inhibitor of neurotensin-induced expression of these genes.
In Vitro Studies
In a key study utilizing Chinese Hamster Ovary (CHO) cells transfected with the human neurotensin type 1 receptor (CHO-hNT1-R), it was shown that stimulation with neurotensin leads to the activation of mitogen-activated protein kinases (MAPKs) and the subsequent expression of both c-fos and krox24.
This compound was found to prevent this neurotensin-mediated activation.
Data Presentation
| Compound | Parameter | Cell Line/Tissue | Value | Reference |
| This compound | Inhibition of c-fos and krox24 expression | CHO-hNT1-R cells | Effective at 1 µM (90 min) | [1] |
| This compound | IC50 (Binding Affinity) | h-NTR1-CHO cells | 1.19 nM | [1] |
| This compound | IC50 (Binding Affinity) | HT-29 cells | 0.32 nM | [1] |
| This compound | IC50 (Binding Affinity) | Adult rat brain | 3.96 nM | [1] |
| This compound | IC50 (Inositol Monophosphate Formation) | HT 29 cells | 3.9 nM |
Signaling Pathways and Experimental Workflow
The induction of c-fos and krox24 expression by neurotensin is a multi-step process involving intracellular signaling cascades. This compound exerts its effect by blocking the initial step of this pathway: the binding of neurotensin to its receptor.
Signaling Pathway of Neurotensin-Induced Gene Expression
Stimulation of the NT1 receptor by neurotensin activates distinct signaling pathways leading to the expression of c-fos and krox24. The activation of krox24 is mediated through a pertussis toxin-sensitive pathway, suggesting the involvement of Gi/o proteins. In contrast, the induction of c-fos is pertussis toxin-insensitive, indicating the utilization of a different G protein, likely Gq/11.
Experimental Workflow
The general workflow for investigating the effects of this compound on neurotensin-induced gene expression involves several key steps, from cell culture to data analysis.
Experimental Protocols
Detailed experimental protocols from the primary study by Vigna et al. (1998) are not publicly available. However, based on standard molecular biology techniques, a general methodology can be outlined.
Cell Culture and Transfection
-
Cell Line: Chinese Hamster Ovary (CHO) cells.
-
Culture Medium: Standard growth medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Transfection: CHO cells are transfected with an expression vector containing the cDNA for the human neurotensin type 1 receptor. Transfection can be performed using lipid-based reagents or electroporation. Stable cell lines are typically selected using an appropriate antibiotic resistance marker.
Drug Treatment and Stimulation
-
Cell Plating: Transfected CHO cells are seeded into multi-well plates and allowed to adhere and grow to a suitable confluency.
-
Serum Starvation: Prior to stimulation, cells are often serum-starved for a period (e.g., 12-24 hours) to reduce basal levels of immediate early gene expression.
-
Pre-incubation: Cells are pre-incubated with this compound at various concentrations (or vehicle control) for a specified time (e.g., 30-60 minutes).
-
Stimulation: Neurotensin is added to the culture medium at a concentration known to elicit a robust response, and cells are incubated for a time course (e.g., 30, 60, 90 minutes) to capture the peak of c-fos and krox24 expression.
RNA Isolation and Gene Expression Analysis
-
RNA Extraction: Total RNA is isolated from the cells using standard methods such as TRIzol reagent or commercially available kits.
-
Gene Expression Quantification: The levels of c-fos and krox24 mRNA are quantified. Common techniques include:
-
Quantitative Real-Time PCR (qPCR): This is a highly sensitive and specific method for quantifying mRNA levels.
-
Northern Blotting: A more traditional method that can provide information on transcript size and integrity.
-
In situ Hybridization: Used for localizing gene expression within tissues or cell populations.
-
Data Analysis
The expression levels of c-fos and krox24 are normalized to a housekeeping gene (e.g., GAPDH, β-actin) to control for variations in RNA loading. The effect of this compound is determined by comparing the neurotensin-induced gene expression in the presence and absence of the antagonist.
Conclusion
This compound is a powerful tool for dissecting the physiological roles of the neurotensin system. Its ability to prevent neurotensin-induced expression of the immediate early genes c-fos and krox24 underscores its efficacy as a neurotensin receptor antagonist. The differential signaling pathways leading to the expression of these two genes highlight the complexity of neurotensin receptor-mediated signal transduction. Further research, including detailed dose-response studies, will be crucial for a more comprehensive understanding of the inhibitory profile of this compound and its potential for therapeutic development.
References
The In Vivo Profile of SR 142948: A Technical Guide to its Effects on Body Temperature and Nociception
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR 142948 is a potent, selective, and orally active non-peptide antagonist of the neurotensin (B549771) (NT) receptors.[1][2][3] This technical guide provides an in-depth analysis of the in vivo effects of this compound, with a specific focus on its modulatory role in body temperature and pain perception. The primary mechanism of this compound is the blockade of physiological responses induced by the neuropeptide neurotensin, such as hypothermia and analgesia.[4][5] This document summarizes key quantitative data, details common experimental methodologies for assessing these effects, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Neurotensin Receptor Antagonism
This compound exerts its pharmacological effects by competitively binding to neurotensin receptors (NTRs), thereby preventing the endogenous ligand, neurotensin, from activating its downstream signaling cascade. The primary receptor subtype involved in the central effects of neurotensin, including thermoregulation and nociception, is the neurotensin receptor 1 (NTR1), a G protein-coupled receptor (GPCR).[6]
Upon activation by neurotensin, the NTR1 initiates a signaling pathway through a Gq-protein, leading to the activation of Phospholipase C (PLC).[1][7] PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[8] this compound effectively antagonizes this entire process, blocking outcomes like inositol monophosphate formation and calcium mobilization.[4]
Signaling Pathway Diagram
In Vivo Effect on Body Temperature
Centrally administered neurotensin is known to induce a state of hypothermia in rodents.[4] this compound demonstrates its efficacy as an NTR antagonist by blocking this physiological response. Rather than altering basal body temperature on its own, its primary thermoregulatory effect in vivo is the prevention of NT-induced temperature drops.
Quantitative Data: Blockade of NT-Induced Hypothermia
| Compound | Dose (Route) | Animal Model | Agonist Challenge | Result | Reference |
| This compound | 2 mg/kg (p.o.) | Rat | Neurotensin (i.c.v.) | 53% blockade of hypothermia | [1] |
| This compound | 4 mg/kg (p.o.) | Mouse | Neurotensin (i.c.v.) | 54% blockade of hypothermia | [1] |
Experimental Protocol: Assessing Blockade of NT-Induced Hypothermia
This protocol describes a generalized procedure for evaluating the efficacy of an antagonist in preventing agonist-induced hypothermia.
-
Animal Model: Adult male Sprague-Dawley rats or Swiss albino mice are commonly used. Animals are housed under controlled temperature (e.g., 22°C) and light-dark cycles.
-
Acclimation: Animals are acclimated to the experimental room and handling procedures for at least 60 minutes prior to baseline measurements to minimize stress-induced temperature fluctuations.
-
Baseline Temperature Measurement: Basal core body temperature is measured using a calibrated rectal thermistor probe inserted to a consistent depth (e.g., 2 cm for mice, 4 cm for rats). Measurements are taken until stable readings are obtained.
-
Antagonist Administration: this compound is prepared in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) or intraperitoneally (i.p.) at the desired dose. A vehicle control group receives the vehicle alone.
-
Pre-treatment Period: A specific time is allowed for the antagonist to be absorbed and reach target tissues. For oral administration of this compound, this is typically 60-90 minutes.
-
Agonist Challenge: Neurotensin is administered via intracerebroventricular (i.c.v.) injection to bypass the blood-brain barrier and elicit a central hypothermic effect. A control group receives an i.c.v. injection of saline.
-
Post-Injection Monitoring: Core body temperature is recorded at regular intervals (e.g., every 15 or 30 minutes) for a period of 2-3 hours following the NT injection.
-
Data Analysis: The change in body temperature (ΔT) from baseline is calculated for each time point. The efficacy of this compound is determined by comparing the maximum temperature drop in the this compound + NT group to the vehicle + NT group.
Experimental Workflow Diagram
In Vivo Effect on Pain Perception (Nociception)
Similar to its effect on body temperature, neurotensin can produce centrally-mediated analgesia.[4] this compound acts to block this analgesic effect, demonstrating its role as a functional antagonist in nociceptive pathways modulated by neurotensin.
Quantitative Data: Blockade of NT-Induced Analgesia
While specific quantitative data on the percentage blockade of analgesia is less commonly cited in abstracts, the primary literature confirms that this compound effectively blocks NT-induced analgesia in both mice and rats.[4] The effect is typically measured as a reversal of the NT-induced increase in pain threshold or latency.
| Compound | Dose (Route) | Animal Model | Agonist Challenge | Pain Assay | Result | Reference |
| This compound | Not specified | Mouse / Rat | Neurotensin (i.c.v.) | e.g., Hot Plate, Tail Flick | Blocks NT-induced analgesia | [4] |
Experimental Protocol: Hot Plate Test for Analgesia
The hot plate test is a common method for assessing the response to thermal pain and is sensitive to centrally acting analgesics.
-
Animal Model: Adult male mice or rats are used.
-
Apparatus: A commercially available hot plate apparatus is used, maintained at a constant, noxious temperature (e.g., 52-55°C). The apparatus is enclosed to prevent escape.
-
Baseline Latency: Each animal is placed on the hot plate, and a timer is started. The latency to the first sign of nociception (e.g., hind paw licking, jumping) is recorded. A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.
-
Drug Administration: As in the thermoregulation protocol, animals are pre-treated with this compound (or vehicle) followed by a central injection of neurotensin (or saline) after an appropriate absorption period.
-
Post-Injection Testing: At peak effect time for the agonist (e.g., 15-30 minutes post-NT injection), the animal is again placed on the hot plate, and the response latency is measured.
-
Data Analysis: The degree of analgesia is often expressed as the Maximum Possible Effect (% MPE), calculated as: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100. The efficacy of this compound is determined by its ability to reduce the % MPE observed in the NT-treated group.
Pain Perception Workflow Diagram
Summary and Conclusion
This compound is a powerful research tool for elucidating the physiological roles of the neurotensin system. Its in vivo profile is characterized by a clear and potent antagonism of neurotensin-mediated effects. In the context of thermoregulation and nociception, this compound does not typically induce effects on its own but robustly blocks the hypothermia and analgesia produced by central neurotensin activity. This makes it an invaluable compound for studies aimed at dissecting the involvement of neurotensin receptors in central nervous system functions and pathologies. Drug development professionals may consider the neurotensin system a viable target for therapeutic intervention, using antagonists like this compound as a benchmark for efficacy.
References
- 1. Neurotensin stimulation of mast cell secretion is receptor-mediated, pertussis-toxin sensitive and requires activation of phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SR-142948 - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 6. pnas.org [pnas.org]
- 7. Phospholipase C activation by neurotensin and neuromedin N in Chinese hamster ovary cells expressing the rat neurotensin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
Navigating the Blood-Brain Barrier: A Technical Guide to the Permeability of SR 142948
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 142948, a potent and selective non-peptide antagonist of the neurotensin (B549771) receptors (NTRs), has garnered significant interest for its therapeutic potential in a range of neurological and psychiatric disorders. A critical determinant of its efficacy for central nervous system (CNS) targets is its ability to traverse the highly selective blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available knowledge regarding the BBB permeability of this compound, with a focus on summarizing key findings, outlining relevant experimental approaches, and visualizing associated biological pathways.
While direct quantitative data on the BBB permeability of this compound remains limited in publicly available literature, multiple studies qualitatively affirm its capacity to access the brain. It is described as having "good brain access" and demonstrating "blood-brain permeability".[1] This suggests that the compound possesses physicochemical properties conducive to crossing the BBB and engaging its central targets.
Quantitative Data Summary
| Parameter | Value | Method | Reference |
| In Vivo Metrics | |||
| Kp (Brain/Plasma Ratio) | Not Reported | ||
| Kp,uu (Unbound Brain/Unbound Plasma Ratio) | Not Reported | ||
| Brain Uptake Clearance (CLin) | Not Reported | ||
| In Vitro Metrics | |||
| Papp (Caco-2) | Not Reported | ||
| Papp (PAMPA) | Not Reported | ||
| Efflux Ratio (Caco-2) | Not Reported |
Experimental Protocols for Assessing Blood-Brain Barrier Permeability
The determination of a compound's ability to cross the BBB involves a multi-faceted approach, encompassing both in vivo and in vitro methodologies. While specific protocols for this compound are not detailed in the literature, this section outlines standard, widely accepted experimental procedures that are likely employed to assess the BBB permeability of such small molecule antagonists.
In Vivo Methods
1. In Situ Brain Perfusion:
This technique allows for the precise measurement of brain uptake of a compound, independent of systemic recirculation and metabolism.
-
Objective: To determine the unidirectional blood-to-brain transfer constant (Kin) of this compound.
-
Procedure:
-
Anesthetize the animal (typically a rat) and expose the common carotid artery.
-
Catheterize the artery and ligate afferent vessels to isolate the cerebral circulation.
-
Perfuse a buffered physiological solution containing a known concentration of radiolabeled or unlabeled this compound for a short duration (e.g., 30-60 seconds).
-
Include a vascular marker (e.g., [¹⁴C]sucrose) in the perfusate to correct for the compound remaining in the cerebral vasculature.
-
At the end of the perfusion, decapitate the animal and collect the brain.
-
Homogenize the brain tissue and determine the concentration of this compound and the vascular marker using appropriate analytical methods (e.g., liquid scintillation counting for radiolabeled compounds, LC-MS/MS for unlabeled compounds).
-
Calculate the brain uptake clearance (Kin) using the equation: Kin = (Cbrain * Vbrain) / (Cperfusate * T), where Cbrain is the concentration in the brain, Vbrain is the brain volume, Cperfusate is the concentration in the perfusate, and T is the perfusion time.
-
Workflow for In Situ Brain Perfusion
Caption: Potential signaling pathway of neurotensin at the BBB, which is antagonized by this compound.
Conclusion
This compound is a promising CNS drug candidate with established brain permeability. While direct quantitative assessment of its BBB transport is not widely published, the available qualitative evidence strongly supports its ability to reach central targets. The presence of its target receptor, NTSR2, on brain endothelial cells opens up intriguing possibilities for its interaction with the BBB, which warrants further investigation. Future research should focus on generating robust quantitative data on the BBB permeability of this compound and elucidating the precise mechanisms governing its transport into the brain. Such studies will be invaluable for the continued development and optimization of this and other neurotensin receptor antagonists for the treatment of CNS disorders.
References
SR 142948: A Potent Neurotensin Antagonist for Psychiatric Disorder Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
SR 142948, a potent and selective non-peptide antagonist of the neurotensin (B549771) receptors (NTS), presents a valuable pharmacological tool for investigating the role of the neurotensin system in the pathophysiology of psychiatric disorders.[1][2] Its ability to cross the blood-brain barrier and its oral activity make it particularly suitable for in vivo studies aimed at exploring the therapeutic potential of targeting neurotensin signaling in conditions such as schizophrenia.[1][2][3] This document provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, experimental protocols, and the signaling pathways it modulates.
Core Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound, facilitating comparison across different experimental systems.
Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound
| Parameter | Cell Line / Tissue | Value (nM) | Reference |
| IC₅₀ (Binding) | h-NTR1-CHO cells | 1.19 | [1][2] |
| HT-29 cells | 0.32 | [1][2][4] | |
| Adult rat brain | 3.96 | [1][2] | |
| IC₅₀ (IP₁ Formation) | HT-29 cells | 3.9 | [1][2][3] |
| IC₅₀ (Ca²⁺ Mobilization) | h-NTR1-CHO cells | 19 ± 6 | [5] |
| Kᵢ | - | < 10 | [4] |
Table 2: In Vivo Efficacy of this compound
| Experimental Model | Species | Administration Route | Dosage | Effect | Reference |
| NT-induced Turning Behavior | Mouse | Oral (p.o.) | 2 µg/kg | Inhibition of turning behavior | [1] |
| Mouse | Oral (p.o.) | 0.04-640 µg/kg | Dose-dependent inhibition of turning behavior | [3] | |
| NT-induced Hypothermia | Rat | Oral (p.o.) | 2 mg/kg | 53% blockade | [1] |
| Mouse | Oral (p.o.) | 4 mg/kg | 54% blockade | [1] | |
| NT-evoked Acetylcholine Release | Rat | Intraperitoneal (i.p.) | 0.1 mg/kg | Complete antagonism in the striatum | [3] |
| Amphetamine-induced Hyperactivity | - | - | - | Attenuation | [4] |
| NT-induced Blood Pressure Changes | Rat | Oral (p.o.) | 10 µg/kg | Significant inhibition | [5] |
| NT-induced Plasma Extravasation | Rat | Intradermal | 10 pmol/site | Significant inhibition | [5] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by competitively binding to neurotensin receptors, primarily the NTS1 receptor, thereby blocking the downstream signaling cascades initiated by the endogenous ligand, neurotensin (NT). The binding of NT to its G-protein coupled receptor (GPCR) typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This compound prevents these events from occurring.
Experimental Protocols
Experimental Workflow: Assessing the Effect of this compound on Amphetamine-Induced Hyperlocomotion in Mice
This experiment aims to determine if this compound can attenuate the hyperlocomotor activity induced by amphetamine, a common animal model used to screen for antipsychotic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. SR142948A is a potent antagonist of the cardiovascular effects of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SR 142948 In Vivo Experimental Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo use of SR 142948, a potent and selective non-peptide neurotensin (B549771) receptor antagonist, in various mouse experimental models. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the physiological and pharmacological effects of this compound.
Introduction to this compound
This compound is a valuable research tool for studying the roles of the neurotensin system in the central nervous system and periphery. It is an orally active antagonist with good blood-brain barrier permeability, making it suitable for in vivo studies targeting central neurotensin receptors.[1][2] Its high affinity for neurotensin receptors allows for the investigation of its potential in various therapeutic areas, including psychiatric disorders.[2]
Data Presentation
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Species/System | Value | Administration/Assay Conditions |
| IC₅₀ | h-NTR1-CHO cells | 1.19 nM | [¹²⁵I-Tyr³]NT binding inhibition |
| HT-29 cells | 0.32 nM | [¹²⁵I-Tyr³]NT binding inhibition | |
| Adult rat brain | 3.96 nM | [¹²⁵I-Tyr³]NT binding inhibition | |
| HT-29 cells | 3.9 nM | Antagonism of NT-induced inositol (B14025) monophosphate formation | |
| In Vivo Efficacy | Female Swiss albino CD1 mice | 2 µg/kg (p.o.) | Inhibition of turning behavior induced by intrastriatal NT (10 pg/mouse) |
| Mice | 4 mg/kg (p.o.) | 54% blockade of NT-induced hypothermia | |
| Rats | 0.1 mg/kg (i.p.) | Complete antagonism of NT-evoked acetylcholine (B1216132) release in the striatum |
Signaling Pathway
The neurotensin receptor 1 (NTR1), the primary target of this compound, is a G protein-coupled receptor (GPCR) that can couple to multiple G protein subtypes, leading to the activation of several downstream signaling cascades.
References
Application Notes and Protocols: SR 142948 Dosage and Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage and administration of SR 142948, a potent and selective non-peptide neurotensin (B549771) receptor antagonist, for in vivo studies in rats. The information is compiled from preclinical research to assist in experimental design and execution.
This compound has demonstrated oral bioavailability and the ability to cross the blood-brain barrier, making it a valuable tool for investigating the role of the neurotensin system in various physiological and pathological processes.[1]
Data Presentation: Dosage and Administration Summary
The following tables summarize the reported dosages of this compound and their observed effects in rats, administered via various routes.
Table 1: this compound Dosage by Route of Administration in Rats
| Administration Route | Dosage Range | Observed Effect | Reference |
| Oral (p.o.) | 10 µg/kg | Significant inhibition of neurotensin-induced blood pressure changes. | [2] |
| Oral (p.o.) | 2 mg/kg | Partial (53%) but significant blocking of neurotensin-induced hypothermia. | [3] |
| Intraperitoneal (i.p.) | 0.01 - 0.3 mg/kg | Dose-dependent prevention of neurotensin-enhanced acetylcholine (B1216132) (ACh) release. | [3] |
| Intraperitoneal (i.p.) | 0.1 mg/kg | Complete antagonism of neurotensin-evoked acetylcholine release in the striatum. | [1][4] |
| Intravenous (i.v.) | µg/kg quantities | As active as mg/kg doses of SR 48692 in affecting neurotensin-induced hematocrit increase. | [2][5] |
| Intradermal | 10 pmol/site | Significant inhibition of neurotensin-induced plasma extravasation. | [2][5] |
Table 2: Summary of In Vivo Effects of this compound in Rodents
| Effect | Species | Administration Route | Effective Dose | Reference |
| Antagonism of NT-induced hypothermia | Rat/Mouse | Oral (p.o.) | 2-4 mg/kg | [3] |
| Antagonism of NT-induced analgesia | Rat/Mouse | Oral (p.o.) | Not specified | [1] |
| Inhibition of NT-induced turning behavior | Mouse | Oral (p.o.) | 2 µg/kg | [3] |
| Blockade of NT-induced blood pressure changes | Rat | Oral (p.o.) | 10 µg/kg | [2] |
| Antagonism of NT-evoked ACh release | Rat | Intraperitoneal (i.p.) | 0.1 mg/kg | [1][4] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound to rats. These protocols are based on published research and general best practices for rodent handling and substance administration.
Protocol 1: Oral Administration (Oral Gavage)
This protocol is suitable for delivering precise doses of this compound directly into the stomach.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) with 0.1% v/v Polysorbate 80 (Tween® 80) in sterile water)
-
Sterile water
-
Magnetic stirrer and stir bar
-
Analytical balance and weigh boats
-
Appropriately sized oral gavage needles (e.g., 16-18 gauge, straight or curved, with a ball tip)
-
Syringes (1-3 mL)
-
Rat restraint device (optional)
Procedure:
-
Vehicle Preparation:
-
Prepare the 0.5% methylcellulose solution by slowly adding methylcellulose powder to heated (60-70°C) sterile water while stirring.
-
Once dispersed, cool the solution in an ice bath with continued stirring until it forms a clear, viscous solution.
-
Add Polysorbate 80 to a final concentration of 0.1% and mix thoroughly.
-
-
This compound Formulation:
-
Accurately weigh the required amount of this compound.
-
Create a paste by adding a small amount of the vehicle to the powder.
-
Gradually add the remaining vehicle to the desired final volume and concentration, while continuously stirring to ensure a homogenous suspension.
-
-
Animal and Dosing Procedure:
-
Weigh the rat to calculate the precise volume of the this compound suspension to be administered. The administration volume for rats should generally not exceed 10 mL/kg.
-
Gently but firmly restrain the rat.
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.
-
Introduce the gavage needle into the mouth, passing it gently along the palate and down the esophagus. Do not force the needle.
-
Administer the suspension slowly and steadily.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress or adverse effects.
-
Protocol 2: Intraperitoneal (IP) Injection
This method allows for rapid absorption of the compound into the systemic circulation.
Materials:
-
This compound
-
Vehicle (e.g., Sterile 0.9% saline, or saline with a small percentage of a solubilizing agent like DMSO, followed by dilution in saline)
-
Sterile syringes (1 mL) and needles (e.g., 23-25 gauge)
-
70% ethanol (B145695) for disinfection
-
Animal restraint supplies
Procedure:
-
This compound Formulation:
-
This compound is soluble in DMSO and water.[6] For IP injections, it is crucial to minimize the concentration of potentially irritating solvents.
-
Dissolve this compound in a minimal amount of DMSO to create a stock solution.
-
Dilute the stock solution with sterile 0.9% saline to the final desired concentration. The final DMSO concentration should be kept low (ideally below 5%).
-
-
Animal and Dosing Procedure:
-
Weigh the rat to calculate the required injection volume. The typical IP injection volume for rats is 5-10 mL/kg.
-
Restrain the rat securely, tilting its head downwards to move the abdominal organs away from the injection site.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle, bevel up.
-
Aspirate slightly to ensure no blood or urine is drawn, confirming the needle is not in a blood vessel or the bladder.
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage, monitoring for any adverse reactions.
-
Protocol 3: Intravenous (IV) Injection
This route provides immediate and complete bioavailability. It is typically performed via the lateral tail vein.
Materials:
-
This compound
-
Vehicle (Sterile 0.9% saline, buffered to a physiological pH)
-
Sterile syringes (1 mL) and needles (e.g., 25-27 gauge) or butterfly catheters
-
A rat restraining device that allows access to the tail
-
A heat lamp or warm water bath to induce vasodilation
-
70% ethanol
Procedure:
-
This compound Formulation:
-
Prepare a sterile, isotonic solution of this compound in 0.9% saline. Ensure the compound is fully dissolved. The solution should be free of particulates.
-
-
Animal and Dosing Procedure:
-
Weigh the rat to calculate the injection volume. IV bolus injections in rats should generally not exceed 5 mL/kg.
-
Place the rat in a restraining device.
-
Warm the tail using a heat lamp or by immersing it in warm water (35-40°C) for a few minutes to dilate the lateral tail veins.
-
Disinfect the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Successful entry into the vein can be confirmed by a small flash of blood in the needle hub.
-
Inject the solution slowly. If swelling occurs, the needle is not in the vein; it should be withdrawn and another attempt made at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the rat to its cage and monitor its condition.
-
Mandatory Visualizations
Neurotensin Receptor Signaling and Antagonism by this compound
The following diagram illustrates the mechanism of action of neurotensin (NT) on its receptor and the inhibitory effect of this compound.
Figure 1. Neurotensin receptor signaling pathway and its antagonism by this compound.
General Experimental Workflow for In Vivo Studies
This diagram outlines a typical workflow for conducting an in vivo study in rats using this compound.
Figure 2. A general workflow for in vivo experiments in rats using this compound.
References
- 1. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Regulation of the neurotensin NT1 receptor in the developing rat brain following chronic treatment with the antagonist SR 48692 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SR142948A is a potent antagonist of the cardiovascular effects of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Neurotensin Receptors | Tocris Bioscience [tocris.com]
Application Notes and Protocols for SR 142948 in Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 142948 is a potent, selective, and orally active non-peptide antagonist of the neurotensin (B549771) receptors (NTRs), primarily targeting the NTS1 and NTS2 receptor subtypes.[1][2] Neurotensin is a tridecapeptide implicated in a wide range of physiological processes within the central nervous system, including the regulation of dopamine (B1211576) pathways, thermoregulation, and nociception. Consequently, this compound serves as a critical pharmacological tool for investigating the in vivo functions of neurotensin and for evaluating the therapeutic potential of NTR antagonists in various neuropsychiatric and neurological disorders.
These application notes provide an overview of the use of this compound in key behavioral pharmacology assays, complete with detailed experimental protocols and quantitative data summaries.
Mechanism of Action
This compound exerts its effects by competitively binding to neurotensin receptors, thereby blocking the downstream signaling cascades initiated by the endogenous ligand, neurotensin. It has been shown to antagonize neurotensin-induced inositol (B14025) monophosphate formation and intracellular calcium mobilization.[3][4] this compound possesses nanomolar affinity for neurotensin receptors and can displace the binding of radiolabeled neurotensin ligands.[1][3] Unlike some of its predecessors, this compound exhibits a broader spectrum of activity, likely due to its interaction with multiple neurotensin receptor subtypes.[4]
Signaling Pathway
The following diagram illustrates the antagonistic action of this compound on the neurotensin receptor signaling pathway.
Caption: Antagonistic effect of this compound on Neurotensin Receptor Signaling.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various in vitro and in vivo models.
Table 1: In Vitro Binding Affinities and Functional Antagonism of this compound
| Preparation | Assay | IC₅₀ (nM) | Reference |
| h-NTR1-CHO cells | [¹²⁵I-Tyr³]NT Binding | 1.19 | [1] |
| HT-29 cells | [¹²⁵I-Tyr³]NT Binding | 0.32 | [1] |
| Adult rat brain | [¹²⁵I-Tyr³]NT Binding | 3.96 | [1] |
| HT-29 cells | NT-induced Inositol Monophosphate Formation | 3.9 | [1][4] |
| Human Umbilical Vein Endothelial Cells | [¹²⁵I]-neurotensin binding | 0.24 ± 0.01 | [5] |
| Human Umbilical Vein Endothelial Cells | NT-induced Cytosolic Free Ca²⁺ Increase | 19 ± 6 | [5] |
| Human Umbilical Vein Endothelial Cells | NT-induced Prostacyclin Production | 17 ± 3 | [5] |
Table 2: In Vivo Efficacy of this compound in Behavioral Assays
| Assay | Animal Model | This compound Dose & Route | Effect | Reference |
| NT-Induced Turning Behavior | Female Swiss albino CD1 mice | 0.04 - 640 µg/kg, p.o. | Dose-dependent inhibition | [3][4] |
| NT-Induced Turning Behavior | Female Swiss albino CD1 mice | 2 µg/kg, p.o. | Inhibition of turning behavior | [1] |
| NT-Enhanced Acetylcholine Release | Male Sprague-Dawley rats | 0.1 mg/kg, i.p. | Complete antagonism | [3][4] |
| NT-Induced Hypothermia | Male OFA rats | 2 mg/kg, p.o. | 53% blockade | [1] |
| NT-Induced Hypothermia | Male OFA mice | 4 mg/kg, p.o. | 54% blockade | [1] |
| NT-Induced Analgesia | Male OFA mice | p.o. | Blocks analgesia | [3][4] |
| Amphetamine-Induced Hyperactivity | - | - | Attenuates hyperactivity |
Experimental Protocols
NT-Induced Turning Behavior Assay
This assay assesses the ability of this compound to block the rotational behavior induced by unilateral intrastriatal injection of neurotensin, a model often used to study central dopamine system modulation.
Experimental Workflow:
Caption: Workflow for the NT-Induced Turning Behavior Assay.
Materials:
-
Female Swiss albino CD1 mice (25-30 g)[3]
-
This compound
-
Neurotensin (NT)
-
Vehicle for this compound (e.g., 0.01% Tween 80 in distilled water for oral administration)[3]
-
Saline for NT dissolution
-
Stereotaxic apparatus
-
Microsyringe
-
Observation chambers
Procedure:
-
Animal Preparation: Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound orally (p.o.) at the desired doses (e.g., 0.04 - 640 µg/kg).[3][4] Administer vehicle to the control group.
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 60 minutes) for the drug to be absorbed and distributed.
-
Stereotaxic Surgery and NT Injection: Anesthetize the mice and place them in a stereotaxic frame. Unilaterally inject neurotensin (e.g., 10 pg/mouse) into the striatum.[1]
-
Behavioral Observation: Immediately after the NT injection, place the mouse in an individual observation chamber.
-
Data Collection: Record the number of full 360° turns contralateral to the side of the injection for a defined period (e.g., 30 minutes).
-
Data Analysis: Compare the number of turns between the this compound-treated groups and the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
NT-Induced Hypothermia Assay
This assay evaluates the ability of this compound to prevent the drop in body temperature induced by central administration of neurotensin.
Experimental Workflow:
Caption: Workflow for the NT-Induced Hypothermia Assay.
Materials:
-
Male OFA rats (130-160 g) or mice (25-30 g)[3]
-
This compound
-
Neurotensin (NT)
-
Vehicle for this compound
-
Rectal thermometer
-
Apparatus for intracerebroventricular (i.c.v.) injections
Procedure:
-
Animal Preparation: House the animals individually and allow them to acclimatize to the experimental room.
-
Baseline Temperature: Measure the baseline rectal temperature of each animal.
-
Drug Administration: Administer this compound orally (p.o.) at the desired doses (e.g., 2 mg/kg for rats, 4 mg/kg for mice).[1] Administer vehicle to the control group.
-
Pre-treatment Time: Allow a 60-minute pre-treatment period.
-
NT Administration: Administer neurotensin via intracerebroventricular (i.c.v.) injection.
-
Temperature Monitoring: Measure the rectal temperature at regular intervals (e.g., 30, 60, and 90 minutes) after the NT injection.
-
Data Analysis: Calculate the change in body temperature from baseline for each animal. Compare the temperature changes between the this compound-treated groups and the vehicle-treated control group.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the neurotensin system in the central nervous system. Its high potency, oral bioavailability, and ability to cross the blood-brain barrier make it particularly suitable for in vivo behavioral studies.[1][4] The protocols outlined above provide a framework for utilizing this compound to investigate its potential as a therapeutic agent for a variety of CNS disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of binding sites of a new neurotensin receptor antagonist, [3H]SR 142948A, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SR142948A is a potent antagonist of the cardiovascular effects of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR 142948 in In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 142948 is a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor 1 (NTR1).[1] It is a valuable tool for studying the physiological and pathological roles of neurotensin (NT) signaling in vitro and in vivo. This compound has been instrumental in elucidating the involvement of NTR1 in various cellular processes, including signal transduction and gene expression. These application notes provide detailed protocols for utilizing this compound in common in vitro cell-based assays to characterize its antagonist activity.
Data Presentation
The antagonist potency of this compound has been determined in various cell-based assays. The following tables summarize the key quantitative data for easy comparison.
Table 1: Inhibitory Potency (IC50) of this compound in Radioligand Binding Assays [1]
| Cell Line / Tissue | Radioligand | IC50 (nM) |
| h-NTR1-CHO cells | [125I-Tyr3]NT | 1.19 |
| HT-29 cells | [125I-Tyr3]NT | 0.32 |
| Adult Rat Brain | [125I-Tyr3]NT | 3.96 |
Table 2: Inhibitory Potency (IC50) of this compound in Functional Assays [1]
| Cell Line | Assay | Stimulant | IC50 (nM) |
| HT-29 cells | Inositol (B14025) Monophosphate Formation | Neurotensin | 3.9 |
| h-NTR1-CHO cells | Intracellular Calcium Mobilization | Neurotensin | 1, 10 (nM) |
Mandatory Visualizations
Neurotensin Receptor 1 (NTR1) Signaling Pathway
Caption: Neurotensin Receptor 1 (NTR1) Signaling Pathway.
Experimental Workflow: In Vitro Antagonist Assays
Caption: General workflow for in vitro antagonist assays.
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound to the neurotensin receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cells: h-NTR1-CHO or HT-29 cell membranes.
-
Radioligand: [125I-Tyr3]Neurotensin.
-
Non-labeled Ligand: Neurotensin (for non-specific binding).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.
-
Determine protein concentration using a standard protein assay.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, cell membranes (20-40 µg protein/well), a fixed concentration of [125I-Tyr3]NT (e.g., 0.1-0.5 nM), and varying concentrations of this compound.
-
For total binding, omit this compound.
-
For non-specific binding, add a high concentration of unlabeled neurotensin (e.g., 1 µM).
-
-
Incubation:
-
Incubate the plate for 60 minutes at 25°C.[1]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the ability of this compound to inhibit neurotensin-induced Gq-protein signaling, which leads to the production of inositol phosphates.[1]
Materials:
-
Cells: HT-29 cells.
-
Stimulant: Neurotensin.
-
Test Compound: this compound.
-
Assay Kit: A commercially available IP-One HTRF assay kit.
-
Assay Buffer: Typically provided in the kit, often containing LiCl to inhibit IP1 degradation.
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Seeding:
-
Seed HT-29 cells into a 384-well white plate at a density of 20,000-40,000 cells/well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer containing LiCl.
-
Add the this compound dilutions to the respective wells. For control wells, add assay buffer with LiCl.
-
Incubate for 30 minutes at 37°C.[1]
-
-
Agonist Stimulation:
-
Prepare a solution of neurotensin in assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Add the neurotensin solution to all wells except the negative control wells.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Detection:
-
Add the HTRF detection reagents (IP1-d2 and Anti-IP1 Cryptate) to each well according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Readout:
-
Measure the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio and plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to block the neurotensin-induced release of intracellular calcium.[1]
Materials:
-
Cells: h-NTR1-CHO cells.
-
Stimulant: Neurotensin.
-
Test Compound: this compound.
-
Calcium Indicator Dye: Fluo-4 AM or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
96-well or 384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Seeding:
-
Seed h-NTR1-CHO cells into a black-walled, clear-bottom plate at a density of 40,000-80,000 cells/well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM in assay buffer.
-
Remove the culture medium and add the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C, protected from light.
-
Wash the cells twice with assay buffer to remove excess dye.
-
-
Compound Addition:
-
Add varying concentrations of this compound to the wells.
-
Incubate for 10-20 minutes at room temperature.
-
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject a solution of neurotensin (at a concentration that gives a maximal or submaximal response) into each well.
-
Continue to record the fluorescence intensity for 60-120 seconds.[1]
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the neurotensin response against the log concentration of this compound to determine the IC50 value.
-
References
SR 142948: A Potent Antagonist for Neurotensin Receptor Binding Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
SR 142948 is a potent and selective, non-peptide antagonist of neurotensin (B549771) receptors (NTRs).[1][2][3][4][5] Its high affinity for both NTS1 and NTS2 receptor subtypes makes it an invaluable tool for studying the physiological and pathological roles of the neurotensin system. This document provides detailed application notes and protocols for the use of this compound in neurotensin receptor binding assays, including quantitative binding data and a summary of the associated signaling pathways.
Quantitative Data: Binding Affinity of this compound
This compound exhibits nanomolar affinity for neurotensin receptors across various experimental systems. The following tables summarize its binding characteristics (IC₅₀ and Kᵢ values) in different preparations.
Table 1: Inhibitory Potency (IC₅₀) of this compound in Competitive Binding Assays
| Preparation | Radioligand | IC₅₀ (nM) | Reference |
| CHO cells expressing human NTS1 | [¹²⁵I-Tyr³]NT | 1.19 ± 0.15 | [6] |
| HT-29 cells (human colon adenocarcinoma) | [¹²⁵I-Tyr³]NT | 0.32 ± 0.08 | [6] |
| Adult rat brain membranes | [¹²⁵I-Tyr³]NT | 3.96 ± 1.10 | [6] |
| Guinea pig brain membranes | [³H]SR 48692 | 0.30 ± 0.05 | [6] |
Table 2: Equilibrium Dissociation Constant (Kᵢ) of this compound
| Preparation | Radioligand | Kᵢ (nM) | Reference |
| CHO cells expressing human NTS1 | [¹²⁵I-Tyr³]NT | 1.03 | [6] |
| HT-29 cells (human colon adenocarcinoma) | [¹²⁵I-Tyr³]NT | 0.28 | [6] |
| Guinea pig brain membranes | [³H]SR 48692 | 0.17 | [6] |
| Rat brain membranes (levocabastine-insensitive, NTS1) | [³H]SR 142948A | 6.8 | [7] |
| Rat brain membranes (levocabastine-sensitive, NTS2) | [³H]SR 142948A | 4.8 | [7] |
Neurotensin Receptor Signaling Pathways
Neurotensin receptors are G protein-coupled receptors (GPCRs) that mediate their effects through various intracellular signaling cascades.[8][9][10] Activation of NTS1, the most studied subtype, primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) phosphates (IPs) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). Additionally, NTS1 can couple to other G proteins, including Gαi/o and Gαs, and can also signal through β-arrestin pathways.[9]
Experimental Protocols
The following are generalized protocols for radioligand binding assays using this compound as a competitor. These should be optimized for specific experimental conditions.
Protocol 1: Competitive Radioligand Binding Assay using [¹²⁵I]-Neurotensin
This protocol is designed to determine the affinity of this compound for neurotensin receptors by measuring its ability to displace the binding of a radiolabeled agonist, [¹²⁵I]-Neurotensin.
Materials:
-
Cell Membranes or Tissue Homogenates: Expressing neurotensin receptors (e.g., CHO-hNTS1 cells, HT-29 cells, or rat brain tissue).
-
Radioligand: [¹²⁵I]-Neurotensin.
-
Competitor: this compound.
-
Non-specific Binding Control: High concentration of unlabeled Neurotensin (e.g., 1 µM).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Fluid.
-
96-well plates.
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer to a final protein concentration of 20-100 µ g/well .
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [¹²⁵I]-Neurotensin (at a concentration near its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of unlabeled Neurotensin (1 µM final concentration), 50 µL of [¹²⁵I]-Neurotensin, and 100 µL of membrane preparation.
-
Competition: 50 µL of this compound at various concentrations (e.g., 10⁻¹² to 10⁻⁵ M), 50 µL of [¹²⁵I]-Neurotensin, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 4°C) for 60-120 minutes to reach equilibrium.
-
Termination: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in tubes and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound and use non-linear regression to determine the IC₅₀ value. The Kᵢ can be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Saturation Binding Assay using [³H]-SR 142948A
This protocol is used to determine the density of neurotensin receptors (Bmax) and the dissociation constant (Kd) of the radiolabeled antagonist, [³H]-SR 142948A.
Materials:
-
Cell Membranes or Tissue Homogenates.
-
Radioligand: [³H]-SR 142948A.
-
Non-specific Binding Control: High concentration of unlabeled this compound or Neurotensin (e.g., 10 µM).
-
Binding Buffer: 50 mM HEPES, 1 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: (e.g., Whatman GF/B), pre-soaked in 0.5% PEI.
-
Scintillation Fluid.
-
96-well plates.
-
Filtration apparatus.
-
Liquid Scintillation Counter.
Procedure:
-
Membrane Preparation: As described in Protocol 1.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of varying concentrations of [³H]-SR 142948A (e.g., 0.1 to 50 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of unlabeled this compound (10 µM final concentration), 50 µL of varying concentrations of [³H]-SR 142948A, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Termination and Washing: As described in Protocol 1.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration. Plot specific binding against the concentration of [³H]-SR 142948A. Use non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.
Conclusion
This compound is a highly effective and versatile tool for the investigation of neurotensin receptor pharmacology. Its high affinity and antagonist properties make it ideal for use in competitive binding assays to screen and characterize novel neurotensin receptor ligands. The protocols provided herein offer a solid foundation for researchers to incorporate this compound into their studies of the neurotensin system.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Qualification of a free ligand assay in the presence of anti-ligand antibody Fab fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand-binding assays for study of neurotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Structure of the agonist-bound neurotensin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure of the Neurotensin Receptor 1 in complex with β-arrestin 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Turning Behavior in Rodent Models with SR 142948
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 142948 is a potent and selective non-peptide antagonist of the neurotensin (B549771) receptor (NTR).[1] Neurotensin (NT), a tridecapeptide, plays a significant role in the central nervous system, modulating dopaminergic pathways. Unilateral administration of neurotensin into the striatum of rodents induces a characteristic turning behavior, providing a valuable in vivo model for studying the effects of NTR antagonists. This compound has been shown to effectively and dose-dependently block this neurotensin-induced turning behavior, making it an essential pharmacological tool for investigating the role of neurotensin systems in motor control and as a potential therapeutic agent.[2][3] These application notes provide detailed protocols for utilizing this compound to study turning behavior in rodent models.
Mechanism of Action
Neurotensin exerts its effects through G protein-coupled receptors, primarily the high-affinity neurotensin receptor type 1 (NTR1).[4][5] Activation of NTR1 in the striatum by neurotensin stimulates the Gαq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release, influencing motor function.[2] this compound acts as a competitive antagonist at the NTR1, blocking the binding of neurotensin and thereby inhibiting its downstream signaling effects.[1][2]
Data Presentation
The following table summarizes the quantitative data on the efficacy of this compound in inhibiting neurotensin-induced turning behavior in mice.
| This compound Dose (mg/kg, p.o.) | Neurotensin Dose (intastriatal) | Animal Model | Route of Administration (this compound) | Mean Number of Contralateral Turns / Time | Percentage Inhibition (%) | Reference |
| 0.04 - 0.64 | 10 pg/mouse | Swiss albino CD1 mice | Oral (p.o.) | Dose-dependent reduction | Not specified | [2][3] |
| 2 µg/kg | 10 pg/mouse | Swiss albino CD1 mice | Oral (p.o.) | Significant inhibition | Not specified | [1] |
Experimental Protocols
Protocol 1: Induction of Turning Behavior with Unilateral Intrastriatal Neurotensin Injection in Mice
This protocol describes the induction of rotational behavior in mice through the unilateral injection of neurotensin into the striatum.
Materials:
-
Male Swiss albino CD1 mice (25-30 g)
-
Neurotensin (NT)
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Drill
-
Suturing material or wound clips
-
Observation chamber (e.g., a transparent cylinder)
-
Video recording equipment (optional)
Procedure:
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic. Once the desired level of anesthesia is reached, secure the animal in a stereotaxic frame.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Clean the skull surface and identify the bregma.
-
Using a drill, create a small burr hole over the desired injection site in the striatum. The following coordinates relative to bregma can be used: Anteroposterior (AP): +0.5 mm; Mediolateral (ML): ±2.0 mm; Dorsoventral (DV): -3.0 mm from the skull surface.[3][6]
-
-
Intrastriatal Injection:
-
Prepare a solution of neurotensin in sterile saline. A typical concentration is 10 pg in 1 µL of saline.
-
Lower the Hamilton syringe needle to the predetermined DV coordinate.
-
Slowly infuse 1 µL of the neurotensin solution over a period of 2 minutes.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion and to minimize backflow.
-
Slowly retract the needle.
-
-
Post-Surgical Care: Suture the scalp incision or use wound clips. Allow the animal to recover from anesthesia in a warm environment.
-
Behavioral Observation:
-
After recovery, place the mouse in the observation chamber.
-
Record the number of full 360° contralateral turns (turns away from the side of the injection) for a defined period, typically 15-30 minutes.
-
Protocol 2: Antagonism of Neurotensin-Induced Turning Behavior with this compound
This protocol details the administration of this compound to evaluate its ability to block neurotensin-induced turning behavior.
Materials:
-
Mice that have undergone unilateral intrastriatal neurotensin injection (from Protocol 1)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in water for oral administration)
-
Oral gavage needles
-
Observation chamber
-
Video recording equipment (optional)
Procedure:
-
Preparation of this compound Solution: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.04, 0.1, 0.3 mg/kg).
-
Administration of this compound:
-
Administer the prepared this compound solution or vehicle to the mice via oral gavage.
-
The administration of this compound is typically performed 60-120 minutes before the intrastriatal injection of neurotensin to allow for drug absorption and distribution.
-
-
Induction and Observation of Turning Behavior:
-
Proceed with the unilateral intrastriatal injection of neurotensin as described in Protocol 1.
-
Following the injection, place the mice in the observation chamber and record the number of contralateral turns as previously described.
-
-
Data Analysis: Compare the number of turns in the this compound-treated groups to the vehicle-treated control group. Calculate the percentage of inhibition of turning behavior for each dose of this compound.
Experimental Workflow
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for utilizing this compound to investigate the role of the neurotensin system in motor control. The unilateral intrastriatal neurotensin injection model is a robust and reliable method for inducing turning behavior, and this compound serves as a powerful tool to antagonize this effect, allowing for a detailed examination of neurotensin receptor function in vivo. These studies are critical for advancing our understanding of the neurobiological basis of movement and for the development of novel therapeutics targeting the neurotensin system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NEUROTENSIN REDUCES GLUTAMATERGIC TRANSMISSION IN THE DORSOLATERAL STRIATUM VIA RETROGRADE ENDOCANNABINOID SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The signaling signature of the neurotensin type 1 receptor with endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereotaxic α-Syn PFF injection into mouse striatum [protocols.io]
Application Notes and Protocols for SR 142948 in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 142948 is a potent and selective non-peptide antagonist of neurotensin (B549771) (NT) receptors, particularly the neurotensin receptor 1 (NTS1) and neurotensin receptor 2 (NTS2).[1][2] Neurotensin, a 13-amino acid neuropeptide, plays a crucial role in the central nervous system, modulating neurotransmission and influencing various physiological processes. This compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of the neurotensin system. Its ability to cross the blood-brain barrier makes it suitable for both in vitro and in vivo studies.[3] These application notes provide detailed protocols for the use of this compound in electrophysiological studies to investigate its effects on neuronal activity and ion channel function.
Mechanism of Action
Neurotensin receptors are G protein-coupled receptors (GPCRs). Upon binding of neurotensin, the NTS1 receptor primarily couples to Gq/11 proteins, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade can modulate the activity of various ion channels, leading to changes in neuronal excitability.[2] this compound acts by competitively binding to neurotensin receptors, thereby blocking the downstream signaling initiated by neurotensin.
Data Presentation
Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound
| Parameter | Cell Line/Tissue | Species | Value (IC50) | Reference |
| [125I]-Neurotensin Binding | h-NTR1-CHO cells | Human | 1.19 nM | [3] |
| [125I]-Neurotensin Binding | HT-29 cells | Human | 0.32 nM | [3] |
| [125I]-Neurotensin Binding | Adult rat brain | Rat | 3.96 nM | [3] |
| NT-induced Inositol Monophosphate Formation | HT-29 cells | Human | 3.9 nM | [3] |
| NT-induced Intracellular Ca2+ Mobilization | h-NTR1-CHO cells | Human | Antagonized at 1 and 10 nM | [3] |
| NT-mediated inhibition of N-like Ca2+ current | Dissociated pallidal neurons | Rat | Antagonized | [4] |
Signaling Pathway Diagram
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording to Study the Effect of this compound on Neurotensin-Modulated Calcium Currents
This protocol is designed to investigate the antagonistic effect of this compound on neurotensin-induced modulation of voltage-gated calcium channels in cultured neurons or acute brain slices.
Materials:
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and dilute to the final desired concentration in the external recording solution.
-
Neurotensin (NT): Prepare a stock solution (e.g., 1 mM in water) and dilute to the final desired concentration in the external recording solution.
-
Cell Culture or Brain Slice Preparation: Neurons expressing neurotensin receptors (e.g., primary hippocampal, cortical, or dissociated pallidal neurons).
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm. To isolate Ca2+ currents, Na+ can be replaced with NMDG+ and K+ channel blockers (e.g., TEA-Cl, 4-AP) can be added.
-
Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.
-
Patch-clamp rig: Microscope, amplifier, micromanipulator, data acquisition system.
Procedure:
-
Preparation: Prepare cultured neurons or acute brain slices according to standard laboratory protocols.
-
Establish Whole-Cell Configuration:
-
Place the cell culture dish or brain slice in the recording chamber and perfuse with external solution.
-
Using a borosilicate glass pipette (3-5 MΩ resistance) filled with internal solution, approach a target neuron.
-
Apply gentle suction to form a giga-ohm seal (>1 GΩ) with the cell membrane.
-
Apply a brief, strong suction pulse to rupture the membrane and establish the whole-cell configuration.
-
-
Data Recording:
-
Switch to voltage-clamp mode and hold the membrane potential at a holding potential of -80 mV.
-
To elicit voltage-gated calcium currents, apply a series of depolarizing voltage steps (e.g., from -60 mV to +40 mV in 10 mV increments for 200 ms).
-
Record baseline calcium currents in the external solution.
-
-
Drug Application:
-
Perfuse the chamber with the external solution containing neurotensin at a known concentration (e.g., 100 nM) and record the modulated calcium currents.
-
Wash out the neurotensin with the external solution until the currents return to baseline.
-
Pre-incubate the cells with this compound (e.g., 1 µM) for 5-10 minutes.
-
Co-apply neurotensin and this compound and record the calcium currents.
-
-
Data Analysis:
-
Measure the peak amplitude of the calcium currents at each voltage step for each condition (baseline, NT, this compound + NT).
-
Construct current-voltage (I-V) plots to visualize the effects of the drugs.
-
Statistically compare the current amplitudes to determine if this compound significantly antagonizes the effect of neurotensin.
-
Experimental Workflow Diagram
Troubleshooting and Considerations
-
Solubility: this compound is soluble in DMSO. Ensure the final concentration of DMSO in the recording solution is low (typically <0.1%) to avoid off-target effects.
-
Stability: Prepare fresh dilutions of this compound and neurotensin from stock solutions for each experiment.
-
Non-specific Binding: Use appropriate perfusion systems to minimize the adherence of the compounds to the tubing.
-
Cell Health: Monitor the health of the cells throughout the experiment by checking the resting membrane potential and input resistance.
-
Controls: Include vehicle controls (e.g., external solution with DMSO) to account for any effects of the solvent.
These application notes and protocols provide a framework for utilizing this compound in electrophysiological research. The specific concentrations and timings may need to be optimized for different experimental systems.
References
- 1. This compound | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 2. A peptide-neurotensin conjugate that crosses the blood-brain barrier induces pharmacological hypothermia associated with anticonvulsant, neuroprotective, and anti-inflammatory properties following status epilepticus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neurotensin effects on N-type calcium currents among rat pallidal neurons: an electrophysiological and immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR 142948 in Calcium Mobilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 142948 is a potent and selective non-peptide antagonist of the neurotensin (B549771) receptors (NTR), particularly the neurotensin receptor 1 (NTS1).[1][2][3] Neurotensin, a tridecapeptide, elicits a variety of biological effects through its interaction with G protein-coupled receptors (GPCRs). The NTS1 receptor is known to couple to the Gq/11 family of G proteins, initiating a signaling cascade that results in the activation of phospholipase C (PLC).[4] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key second messenger in numerous cellular processes.[4]
Calcium mobilization assays are a robust and widely used method in drug discovery for studying GPCRs that signal through the Gq pathway.[5][6] These assays provide a functional readout of receptor activation and inhibition by measuring the transient increase in intracellular calcium concentration. The use of fluorescent calcium indicators, often in conjunction with automated plate readers like the Fluorometric Imaging Plate Reader (FLIPR), allows for high-throughput screening and characterization of receptor ligands.[5][7]
These application notes provide a detailed protocol for utilizing this compound as an antagonist in a calcium mobilization assay to study the neurotensin receptor.
Pharmacological Data of this compound
The following table summarizes the in vitro potency of this compound in various functional and binding assays. This data is crucial for designing experiments and interpreting the results from calcium mobilization assays.
| Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| Calcium Mobilization | h-NTR1-CHO | Antagonism | 1, 10 | [1] |
| Inositol Monophosphate Formation | HT-29 | IC50 | 3.9 | [1] |
| Receptor Binding | h-NTR1-CHO | IC50 | 1.19 | [1] |
| Receptor Binding | HT-29 | IC50 | 0.32 | [1] |
| Receptor Binding | Adult Rat Brain | IC50 | 3.96 | [1] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological mechanism and the experimental procedure, the following diagrams have been generated.
References
- 1. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Lack of rapid desensitization of Ca2+ responses in transfected CHO cells expressing the rat neurotensin receptor despite agonist-induced internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of the neurotensin receptor and intracellular calcium mobilization in HT29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of differentiation on purinergic and neurotensin-mediated calcium signaling in human HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: SR 142948 in Inositol Monophosphate Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 142948 is a potent and selective non-peptide antagonist of the neurotensin (B549771) receptors (NTRs).[1] Neurotensin (NT), an endogenous tridecapeptide, exerts its physiological effects through three receptor subtypes: NTR1, NTR2, and NTR3. The NTR1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by neurotensin, couples to Gq proteins.[2][3][4] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C. The metabolic cascade initiated by IP3 results in the accumulation of inositol monophosphate (IP1), a stable downstream metabolite. Therefore, measuring the accumulation of IP1 serves as a reliable method to quantify the activation of Gq-coupled receptors like NTR1.
This document provides detailed application notes and protocols for utilizing this compound as an antagonist in inositol monophosphate (IP1) formation assays, a critical tool for studying NTR1 signaling and for the screening and characterization of NTR antagonists. The protocols are particularly focused on the use of HT-29 cells, a human colon adenocarcinoma cell line that endogenously expresses neurotensin receptors and responds to neurotensin with increased inositol phosphate (B84403) formation.[5][6]
Data Presentation
The following table summarizes the quantitative data for this compound in antagonizing neurotensin-induced inositol monophosphate formation.
| Compound | Cell Line | Agonist | Assay | IC50 (nM) | Reference |
| This compound | HT-29 | Neurotensin | Inositol Monophosphate Formation | 3.9 | [5][7] |
| This compound | h-NTR1-CHO | Neurotensin | Inositol Monophosphate Formation | 1.19 | [1] |
Signaling Pathway
The activation of the neurotensin receptor 1 (NTR1) by its agonist, neurotensin, initiates a well-defined intracellular signaling cascade. As a Gq-coupled receptor, NTR1 activation leads to the stimulation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This signaling pathway is effectively blocked by the antagonist this compound.
Experimental Protocols
Inositol Monophosphate (IP1) Accumulation Assay using HTRF
This protocol describes a competitive assay to determine the potency of this compound in inhibiting neurotensin-induced IP1 accumulation in HT-29 cells using a commercially available IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
Materials:
-
HT-29 cells
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
Neurotensin (agonist)
-
IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate conjugate, and lysis buffer)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Lithium chloride (LiCl)
-
White, solid-bottom 384-well microplates
-
HTRF-compatible microplate reader
Experimental Workflow Diagram:
Procedure:
-
Cell Culture:
-
Culture HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells regularly to maintain them in the exponential growth phase.
-
-
Assay Preparation:
-
On the day of the assay, harvest the HT-29 cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer to the desired concentration (e.g., 2 x 10^6 cells/mL; this may require optimization).
-
Prepare serial dilutions of this compound in assay buffer containing LiCl (final concentration of LiCl in the well should be between 10-50 mM).
-
Prepare a solution of neurotensin in assay buffer at a concentration that will elicit an 80% maximal response (EC80). The EC80 value should be determined beforehand by performing an agonist dose-response curve.
-
-
Assay Protocol:
-
Dispense 10 µL of the cell suspension into each well of a 384-well white plate.
-
Add 5 µL of the this compound serial dilutions to the respective wells. For control wells (agonist-only and basal), add 5 µL of assay buffer with LiCl.
-
Incubate the plate for 15-30 minutes at 37°C.
-
Add 5 µL of the neurotensin solution (at EC80 concentration) to all wells except for the basal control wells (add 5 µL of assay buffer instead).
-
Incubate the plate for 30-60 minutes at 37°C to allow for IP1 accumulation.
-
-
Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's instructions by diluting the IP1-d2 and anti-IP1 cryptate conjugates in the provided lysis buffer.
-
Add 10 µL of the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader. Set the excitation wavelength to 320-340 nm and read the emission at two wavelengths: 620 nm (for the cryptate donor) and 665 nm (for the d2 acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) x 10,000.
-
Normalize the data using the basal (no agonist) and maximal stimulation (agonist only) controls.
-
Plot the normalized response as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Conclusion
The inositol monophosphate formation assay is a robust and reliable method for characterizing the antagonistic activity of compounds targeting Gq-coupled receptors such as the neurotensin receptor 1. This compound has been demonstrated to be a potent antagonist in this assay, making it a valuable tool for researchers investigating the physiological and pathological roles of the neurotensin system. The provided protocols and diagrams offer a comprehensive guide for the implementation of this assay in a research or drug discovery setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modulation of the interaction between neurotensin receptor NTS1 and Gq protein by lipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational transitions of a neurotensin receptor 1–Gi1 protein complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions between neurotensin receptors and G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of phosphatidylinositol turnover by neurotensin receptors in the human colonic adenocarcinoma cell line HT29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SR-142948 - Wikipedia [en.wikipedia.org]
Application Notes: SR 142948 as a Radioligand for Receptor Mapping
References
- 1. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of binding sites of a new neurotensin receptor antagonist, [3H]SR 142948A, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Optimizing SR 142948 Dosage for In Vivo Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of SR 142948 for in vivo studies. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, non-peptide antagonist of the neurotensin (B549771) receptor 1 (NTS1).[1][2] Neurotensin is a neuropeptide involved in a variety of physiological processes, and by blocking its receptor, this compound can be used to investigate the role of neurotensin signaling in various biological systems. It is known to be orally active and can cross the blood-brain barrier.[1][3]
Q2: What is the typical effective dose range for this compound in in vivo studies?
The effective dose of this compound can vary significantly depending on the animal model, the route of administration, and the specific biological effect being investigated. Based on published studies, the following table summarizes some reported effective doses.
| Animal Model | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Mice | Oral (p.o.) | 0.04 - 0.64 mg/kg | Inhibition of neurotensin-induced turning behavior | [1][4] |
| Rats | Intraperitoneal (i.p.) | 0.1 mg/kg | Antagonism of neurotensin-evoked acetylcholine (B1216132) release | [1] |
| Rats | Oral (p.o.) | 0.01 mg/kg (10 µg/kg) | Inhibition of neurotensin-induced cardiovascular effects | [5] |
Q3: How should I prepare this compound for in vivo administration?
The choice of vehicle for this compound depends on the route of administration. Here are some suggested formulations:
-
For Oral (p.o.) Administration: A common vehicle is 0.01% Tween 80 in distilled water.[4]
-
For Intraperitoneal (i.p.) Administration: this compound can be dissolved in saline.[1]
-
Alternative Formulations for Poorly Soluble Compounds: For compounds with low aqueous solubility, a stock solution in DMSO can be prepared first. This stock can then be diluted in a suitable vehicle such as:
It is crucial to perform a small-scale pilot test to ensure the solubility and stability of your final formulation.
Troubleshooting Guides
Issue 1: Lack of Efficacy or High Variability in Results
-
Possible Cause: Inadequate dosage.
-
Troubleshooting Step: Perform a dose-response study to determine the optimal dose for your specific experimental model and endpoint. Start with a range of doses based on the literature (see table above) and include at least 3-4 dose levels.
-
-
Possible Cause: Poor bioavailability with the chosen route of administration.
-
Troubleshooting Step: If using oral administration, consider that factors like food intake can affect absorption. Ensure consistent fasting or feeding schedules for all animals. If variability persists, consider switching to an intraperitoneal or intravenous route for more direct systemic exposure.
-
-
Possible Cause: Incorrect formulation leading to precipitation of the compound.
-
Troubleshooting Step: Visually inspect your formulation for any precipitates. If observed, try a different vehicle composition as suggested in the FAQ section. Sonication may help in dissolving the compound. Always prepare fresh formulations before each experiment.
-
Issue 2: Observed Adverse Effects or Toxicity
-
Possible Cause: The administered dose is too high.
-
Troubleshooting Step: Reduce the dose. It is essential to establish the Maximum Tolerated Dose (MTD) in your specific animal model. This can be done through a dose escalation study where you monitor for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur) for a set period after administration.[6][7]
-
-
Possible Cause: Vehicle-induced toxicity.
-
Troubleshooting Step: Always include a vehicle-only control group in your experiments to differentiate between compound- and vehicle-related effects. If the vehicle control group shows adverse effects, consider alternative, less toxic vehicles. For example, high concentrations of DMSO can be toxic.
-
-
Possible Cause: Off-target effects of this compound.
-
Troubleshooting Step: While specific off-target effects of this compound are not well-documented in the provided search results, it is a possibility with any pharmacological agent. If you suspect off-target effects, you could try to rescue the phenotype with a neurotensin agonist or test other NTS1 antagonists to see if they produce the same effect.
-
Experimental Protocols
Protocol 1: Dose-Response Study for Oral Administration in Mice
-
Animal Model: Select the appropriate mouse strain, age, and sex for your study. Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
This compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
On the day of the experiment, prepare the final dosing solutions by diluting the stock in the chosen vehicle (e.g., 0.01% Tween 80 in distilled water). Prepare a range of concentrations to deliver the desired doses (e.g., 0.01, 0.1, 1, and 10 mg/kg).
-
Also, prepare a vehicle-only solution for the control group.
-
-
Dosing Procedure (Oral Gavage):
-
Weigh each mouse to calculate the exact volume to be administered (typically 5-10 mL/kg).[8][9]
-
Gently restrain the mouse.
-
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib) to ensure it reaches the stomach.[8][9][10]
-
Carefully insert the gavage needle into the esophagus and slowly administer the solution.[8][11]
-
Observe the animal for a few minutes post-administration for any signs of distress.
-
-
Experimental Endpoint Measurement: At a predetermined time point after administration, assess the biological endpoint of interest (e.g., behavioral test, tissue collection for analysis).
-
Data Analysis: Plot the dose of this compound against the measured effect to determine the dose-response relationship and identify the ED50 (the dose that produces 50% of the maximal effect).
Visualizations
Caption: A generalized workflow for conducting an in vivo dose-response study with this compound.
Caption: Simplified signaling pathway of the Neurotensin Receptor 1 (NTS1) and the inhibitory action of this compound.
References
- 1. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. SR142948A is a potent antagonist of the cardiovascular effects of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute toxicity – MTD/NOAEL studies | Bienta [bienta.net]
- 7. Toxicology | MuriGenics [murigenics.com]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. research.fsu.edu [research.fsu.edu]
- 11. ouv.vt.edu [ouv.vt.edu]
SR 142948 stability in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and use of SR 142948 in various experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active, and selective non-peptide antagonist for the neurotensin (B549771) receptors (NTSRs).[1] It is not selective between NTSR subtypes.[2] Its primary mechanism of action is to block the signaling pathways activated by the endogenous ligand, neurotensin. This is achieved by competitively binding to neurotensin receptors, thereby inhibiting downstream signaling cascades.
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in DMSO (up to 75 mM) and water (up to 25 mM).[3] For in vivo experiments, co-solvent systems are often required to achieve the desired concentration and maintain stability.
Q3: What are the general storage recommendations for this compound solutions?
For solid this compound, storage at +4°C is recommended. Once dissolved, stock solutions should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to one month. It is highly recommended to prepare fresh working solutions for experiments on the same day of use.[1]
Q4: Is there any information on the long-term stability of this compound in aqueous buffers?
While specific degradation kinetics in various aqueous buffers are not extensively documented in publicly available literature, general guidelines suggest that long-term storage of peptides and similar small molecules in solution is not recommended. For continuous dosing periods exceeding half a month in in vivo studies, caution is advised when using certain formulations.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | This compound has limited solubility in purely aqueous solutions. | - Increase the percentage of organic co-solvent (e.g., DMSO) in the final solution. - Consider using a different buffer system, such as those containing PEG300, Tween-80, or SBE-β-CD, which have been shown to improve solubility. - Gentle heating and/or sonication can aid in dissolution.[1] |
| Inconsistent experimental results. | Degradation of this compound in the working solution. | - Prepare fresh working solutions for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution. - Ensure the pH of the experimental buffer is within a stable range for the compound, although specific pH stability data is limited. |
| Difficulty achieving desired concentration for in vivo studies. | High dose requirements exceeding the solubility limit in simple buffers. | - Utilize established co-solvent formulations to increase solubility. Refer to the "Experimental Protocols" section for detailed recipes. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 51.44 | 75 |
| Water | 17.15 | 25 |
Data sourced from Tocris Bioscience.
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Storage Temperature | Recommended Shelf Life |
| Stock Solution (in DMSO) | -20°C | Up to 1 month |
| Working Solution | Use on the same day | N/A |
General guidance based on manufacturer recommendations.[1]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration (with PEG300 and Tween-80)
This protocol is suitable for achieving a clear solution at a concentration of ≥ 5 mg/mL.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution (10% of the final volume).
-
Add PEG300 to the tube (40% of the final volume) and mix thoroughly.
-
Add Tween-80 (5% of the final volume) and mix until the solution is homogeneous.
-
Add saline to reach the final desired volume (45% of the final volume) and mix thoroughly.
This protocol is adapted from MedChemExpress.[1]
Protocol 2: Preparation of this compound for In Vivo Administration (with SBE-β-CD)
This protocol is an alternative for achieving a clear solution at a concentration of ≥ 5 mg/mL.
Materials:
-
This compound
-
DMSO
-
SBE-β-CD (20% in Saline)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution (10% of the final volume).
-
Add the 20% SBE-β-CD in saline solution to reach the final desired volume (90% of the final volume).
-
Mix thoroughly until a clear solution is obtained.
This protocol is adapted from MedChemExpress.[1]
Visualizations
Caption: Neurotensin Receptor 1 (NTSR1) signaling pathway and the antagonistic action of this compound.
Caption: A generalized experimental workflow for studies involving this compound.
References
Potential off-target effects of SR 142948
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SR 142948. The information is designed to help address specific issues that may be encountered during experiments and to provide guidance on investigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective non-peptide antagonist of neurotensin (B549771) receptors (NTRs).[1][2] It exhibits high affinity for both the neurotensin NT1 and NT2 receptor subtypes.[3] Its primary function is to block the signaling pathways activated by the endogenous ligand, neurotensin.
Q2: How selective is this compound for neurotensin receptors?
Q3: Are there any known off-target effects of this compound?
The available literature primarily focuses on the on-target effects of this compound as a neurotensin receptor antagonist. While no specific off-target interactions are prominently documented in the provided search results, it is a good laboratory practice to consider the possibility of off-target effects, especially at high concentrations. Unexpected experimental results should be carefully investigated.
Q4: What are the known on-target signaling pathways affected by this compound?
As an antagonist, this compound blocks neurotensin-induced signaling. Neurotensin receptors, particularly NTS1, are G protein-coupled receptors (GPCRs) that can activate several downstream pathways upon agonist binding. By blocking these receptors, this compound can inhibit:
-
Inositol (B14025) monophosphate formation.[1][4]
-
Intracellular calcium mobilization.[4]
-
Expression of immediate early genes like c-fos and krox24.[1]
Troubleshooting Unexpected Experimental Results
If you observe unexpected or inconsistent results in your experiments with this compound, the following guide can help you troubleshoot and determine if the effects are on-target, off-target, or due to experimental artifacts.
Diagram: Troubleshooting Workflow for Unexpected Cellular Responses
Caption: Workflow for troubleshooting unexpected cellular responses with this compound.
Quantitative Data Summary
The following table summarizes the reported binding affinities and functional potencies of this compound for its target neurotensin receptors.
| Assay Type | Cell Line / Tissue | Parameter | Value | Reference |
| Radioligand Binding | h-NTR1-CHO cells | IC50 | 1.19 nM | [1] |
| Radioligand Binding | HT-29 cells | IC50 | 0.32 nM | [1] |
| Radioligand Binding | Adult rat brain | IC50 | 3.96 nM | [1] |
| Functional Assay (Inositol Monophosphate) | HT-29 cells | IC50 | 3.9 nM | [1][4] |
| Radioligand Binding | Rat brain homogenates | Kd | 3.5 nM | [3] |
| Radioligand Binding | Levocabastine-insensitive NT1 receptors | Kd | 6.8 nM | [3] |
| Radioligand Binding | Levocabastine-sensitive NT2 receptors | Kd | 4.8 nM | [3] |
Experimental Protocols
Protocol 1: Validating On-Target Antagonism in Cell Culture
This protocol is designed to confirm that the observed effects of this compound in your cell-based assay are due to the antagonism of neurotensin receptors.
Objective: To verify that this compound blocks a neurotensin-induced response in a dose-dependent manner.
Materials:
-
Cells expressing neurotensin receptors (e.g., HT-29 or CHO cells transfected with the human NTR1).
-
Neurotensin (NT).
-
This compound.
-
Assay buffer.
-
Assay kit for measuring the downstream signal (e.g., Calcium mobilization kit, IP-One ELISA kit).
Methodology:
-
Cell Preparation: Plate cells at an appropriate density and grow to the desired confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer. Also, prepare a stock solution of neurotensin.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of neurotensin (typically the EC80 concentration to elicit a robust response) to the wells.
-
Signal Detection: Measure the downstream signal (e.g., intracellular calcium, inositol phosphate) according to the manufacturer's instructions for your assay kit.
-
Data Analysis: Plot the response against the concentration of this compound to generate an IC50 curve.
Diagram: On-Target Effect Validation Workflow
Caption: Experimental workflow for validating the on-target antagonism of this compound.
Signaling Pathway
Diagram: Neurotensin Receptor Signaling and this compound Inhibition
Caption: Simplified signaling pathway of neurotensin receptors and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SR-142948 - Wikipedia [en.wikipedia.org]
- 3. Characterization of binding sites of a new neurotensin receptor antagonist, [3H]SR 142948A, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Biphasic Dose-Response of SR 142948
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a biphasic or bell-shaped dose-response curve when using the neurotensin (B549771) receptor antagonist, SR 142948.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active non-peptide antagonist of neurotensin (NT) receptors.[1] It exhibits high affinity for both the neurotensin 1 (NTS1) and neurotensin 2 (NTS2) receptor subtypes.[2] Its primary mechanism of action is to block the binding of the endogenous ligand, neurotensin, to its receptors, thereby inhibiting downstream signaling pathways. In vitro, this compound has been shown to antagonize neurotensin-induced effects such as inositol (B14025) monophosphate formation and intracellular calcium mobilization.[1][3][4]
Q2: We are observing a biphasic (bell-shaped) dose-response curve with this compound in our in vivo experiments. Is this a known phenomenon?
Yes, a biphasic or multiphasic dose-response profile for this compound and structurally related compounds is a documented phenomenon, particularly in behavioral pharmacology studies. For instance, in the neurotensin-induced turning behavior model in mice, SR 142948A has been reported to exhibit a biphasic dose-dependent inhibition.[1][3][4] A similar compound, SR 48692, also shows a triphasic dose-effect relationship in the same model.[5]
Q3: What are the potential mechanisms that could explain the observed biphasic dose-response of this compound?
While the exact mechanism for this compound's biphasic response has not been definitively elucidated in the literature, several plausible hypotheses based on the pharmacology of neurotensin receptors and general GPCR behavior can be considered:
-
Multiple Receptor Subtypes: this compound binds to both NTS1 and NTS2 receptors.[2] It is possible that the antagonist has different affinities or functional activities at these subtypes, or at different splice variants of these receptors. At varying concentrations, the net effect could be a composite of antagonism at multiple receptor populations, leading to a non-monotonic dose-response. The existence of multiple neurotensin receptor subtypes has been suggested to explain the complex dose-response of the related compound SR 48692.[6]
-
Receptor Dimerization: Neurotensin receptor 1 (NTS1) is known to form homodimers and potentially higher-order oligomers.[7][8][9][10][11] Receptor dimerization can influence ligand binding, G protein coupling, and overall receptor function, sometimes resulting in positive cooperativity in ligand binding at higher receptor concentrations.[7][9] It is conceivable that this compound interacts differently with NTS1 monomers versus dimers, which could contribute to a biphasic effect as the concentration of the antagonist influences the monomer-dimer equilibrium.
-
Off-Target Effects at Higher Concentrations: While this compound is a selective neurotensin receptor antagonist, at higher concentrations, it may interact with other receptors or cellular targets. These off-target effects could produce a pharmacological response that opposes or masks the primary antagonist effect at neurotensin receptors, leading to a decrease in the observed effect at the highest doses.
-
Interaction with Biphasic Endogenous Systems: Neurotensin itself can exert biphasic effects. For example, it can have both pain-facilitatory and inhibitory actions depending on the dose and location of administration.[6] Similarly, neurotensin can induce a biphasic depressor-pressor effect on blood pressure.[12] this compound's interaction with such a complex endogenous system could result in a non-linear dose-response relationship.
Troubleshooting Guide
If you are observing an unexpected or difficult-to-interpret biphasic dose-response curve with this compound, consider the following troubleshooting steps:
| Issue | Possible Cause | Troubleshooting Steps |
| Reduced efficacy at higher doses | Off-target effects, receptor desensitization/internalization at high antagonist concentrations, compound aggregation. | 1. Perform a selectivity screen: Test this compound against a panel of other relevant GPCRs and ion channels to identify potential off-target interactions at the higher concentrations used in your assay. 2. Check for compound aggregation: Use dynamic light scattering or a similar technique to assess if this compound forms aggregates at the higher concentrations in your experimental buffer. 3. Vary pre-incubation times: Shorter or longer pre-incubation times with the antagonist may reveal time-dependent effects related to receptor trafficking. |
| High variability in dose-response data | Issues with compound solubility or stability, complex in vivo models. | 1. Confirm compound solubility: Ensure this compound is fully dissolved in your vehicle at all tested concentrations. Consider preparing fresh dilutions for each experiment. 2. Optimize in vivo model: For behavioral studies like the turning model, ensure consistent and accurate injection of both neurotensin and this compound. Factors such as animal strain, age, and weight should be tightly controlled. |
| Inability to fit a standard sigmoidal curve | The underlying pharmacology is non-monotonic. | 1. Use a bell-shaped dose-response model: Fit your data to a non-linear regression model that accommodates a biphasic response. This will allow for the quantification of key parameters such as the peak effect and the concentrations at which the effect starts to decrease. 2. Expand the dose range: Ensure you have tested a wide enough range of concentrations to fully capture both the ascending and descending portions of the curve. |
Data Presentation
In Vitro Activity of this compound
| Assay | Cell Line/Tissue | Parameter | Value | Reference |
| Neurotensin Binding | h-NTR1-CHO cells | IC50 | 1.19 nM | [3] |
| Neurotensin Binding | HT-29 cells | IC50 | 0.32 nM | [3] |
| Neurotensin Binding | Adult rat brain | IC50 | 3.96 nM | [3] |
| Inositol Monophosphate Formation | HT-29 cells | IC50 | 3.9 nM | [1][3][4] |
| Intracellular Calcium Mobilization | h-NTR1-CHO cells | - | Antagonizes NT-induced effect | [1][3][4] |
| Neurotensin Binding (Kd) | Rat brain homogenates | Kd | 3.5 nM | [2] |
In Vivo Activity of SR 142948A
| Model | Species | Effect | Dose Range | Response Profile | Reference |
| NT-induced Turning Behavior | Mouse | Inhibition | 0.04-640 µg/kg (p.o.) | Biphasic | [1][3][4] |
| NT-evoked Acetylcholine Release | Rat Striatum | Complete Antagonism | 0.1 mg/kg (i.p.) | - | [1] |
| NT-induced Hypothermia & Analgesia | Mouse/Rat | Blocks effect | - | - | [1] |
Experimental Protocols
Neurotensin-Induced Turning Behavior in Mice
This protocol is a general guideline based on literature descriptions. Specific parameters may require optimization.
-
Animals: Male Swiss albino mice (or other suitable strain), weighing 25-30g.
-
Stereotaxic Surgery: Anesthetize mice and unilaterally implant a guide cannula into the striatum. Allow for a recovery period of at least one week.
-
Drug Administration:
-
SR 142948A: Administer orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 0.04 to 640 µg/kg) at a set time before neurotensin injection.
-
Neurotensin (NT): Inject a dose of NT (e.g., 10 pg) in a small volume (e.g., 0.5 µL) directly into the striatum through the implanted cannula.
-
-
Behavioral Observation: Immediately after NT injection, place the mouse in an observation arena. Record the number of contralateral (away from the injection side) and ipsilateral (towards the injection side) turns over a defined period (e.g., 30 minutes).
-
Data Analysis: Express the data as the net number of contralateral turns (contralateral minus ipsilateral). Compare the effects of different doses of SR 142948A on the NT-induced turning behavior.
Mandatory Visualizations
Signaling Pathways of Neurotensin Receptor 1 (NTS1)
Caption: NTS1 Receptor Signaling Pathways.
Experimental Workflow for Investigating Biphasic Response
Caption: Workflow for Biphasic Response Investigation.
References
- 1. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of binding sites of a new neurotensin receptor antagonist, [3H]SR 142948A, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. SR 48692, a non-peptide neurotensin receptor antagonist differentially affects neurotensin-induced behaviour and changes in dopaminergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose-dependent pain-facilitatory and -inhibitory actions of neurotensin are revealed by SR 48692, a nonpeptide neurotensin antagonist: influence on the antinociceptive effect of morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dimerization of the class A G protein-coupled neurotensin receptor NTS1 alters G protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Constitutive Dimerization of the G-Protein Coupled Receptor, Neurotensin Receptor 1, Reconstituted into Phospholipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Constitutive dimerization of the G-protein coupled receptor, neurotensin receptor 1, reconstituted into phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of the neurotensin receptor antagonist SR48692 on rat blood pressure modulation by neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SR 142948 in Behavioral Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the neurotensin (B549771) receptor antagonist, SR 142948, in behavioral experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Question: I am not observing the expected behavioral effect of this compound. What are the potential reasons?
Answer:
Several factors could contribute to a lack of expected behavioral effects. Consider the following troubleshooting steps:
-
Dose and Route of Administration: this compound exhibits a range of effective doses depending on the behavioral paradigm. For instance, it inhibits neurotensin-induced turning behavior at doses as low as 2 µg/kg when administered orally (p.o.), while blocking neurotensin-induced hypothermia may require higher doses (e.g., 2 mg/kg p.o. in rats and 4 mg/kg p.o. in mice)[1]. Ensure your chosen dose and administration route are appropriate for the specific behavioral endpoint. A dose-response study is highly recommended to determine the optimal dose for your experimental conditions.
-
Biphasic Dose-Response: Be aware that neurotensin receptor ligands can exhibit biphasic or U-shaped dose-response curves.[2][3] This means that higher doses may produce a diminished or opposite effect compared to lower doses. If you are not observing an effect at a high dose, consider testing a range of lower doses.
-
Solubility and Vehicle: this compound has specific solubility characteristics. It is soluble in DMSO (up to 75 mM) and water (up to 25 mM).[4] Ensure the compound is fully dissolved in the vehicle. The choice of vehicle can also influence drug absorption and distribution. Common vehicles for in vivo administration include saline, corn oil, or solutions containing PEG300 and Tween-80.[1]
-
Animal Strain, Age, and Sex: The genetic background, age, and sex of the animals can influence their response to pharmacological agents. Ensure consistency in these variables across your experimental groups.
-
On-Target vs. Off-Target Effects: While this compound is a selective neurotensin receptor antagonist, unexpected results could potentially arise from off-target effects.[5] To confirm that the observed effect (or lack thereof) is mediated by neurotensin receptors, consider including a control experiment where you pre-treat with a different, structurally unrelated neurotensin receptor antagonist to see if it produces a similar outcome.[5]
Question: I am observing a high degree of variability in my behavioral data with this compound. How can I reduce this?
Answer:
High variability can obscure true experimental effects. The following strategies can help improve data consistency:
-
Standardize Experimental Procedures: Ensure all experimental procedures, including animal handling, injection timing, and behavioral testing, are performed consistently across all animals and experimental groups. Blinding the experimenter to the treatment conditions can minimize unconscious bias.
-
Acclimation: Allow sufficient time for animals to acclimate to the testing room and apparatus before starting the experiment. This reduces stress-induced behavioral alterations.
-
Control for Environmental Factors: Maintain consistent environmental conditions such as lighting, temperature, and noise levels throughout the experiment, as these can influence animal behavior.
-
Appropriate Group Sizes: Ensure your experimental groups are sufficiently large to provide adequate statistical power to detect meaningful differences.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and selective non-peptide antagonist of neurotensin receptors (NTRs), with high affinity for both NTS1 and NTS2 subtypes.[2] It competitively blocks the binding of the endogenous ligand, neurotensin, to its receptors. This antagonism prevents the activation of downstream signaling pathways, such as the formation of inositol (B14025) monophosphate and the mobilization of intracellular calcium, which are typically induced by neurotensin.[1][2]
What are the common behavioral paradigms where this compound is used?
This compound is utilized in a variety of behavioral assays to investigate the role of the neurotensin system in different physiological and pathological processes. These include:
-
Locomotor Activity: To study its effects on spontaneous movement and in models of psychostimulant-induced hyperactivity. This compound has been shown to attenuate amphetamine-induced hyperactivity.[4]
-
Conditioned Place Preference (CPP): To assess its impact on the rewarding or aversive properties of drugs of abuse.
-
Analgesia (Pain Perception): To investigate the role of neurotensin in pain modulation. This compound can block neurotensin-induced analgesia.[2]
-
Learning and Memory: To explore the cognitive functions of the neurotensin system. For example, it has been used to block the memory-enhancing effects of a neurotensin agonist in a novel object discrimination task.[6]
-
Hypothermia Models: To study central thermoregulation, as neurotensin can induce hypothermia, an effect blocked by this compound.[2]
How should I prepare and store this compound?
This compound should be stored at +4°C.[4] For preparing stock solutions, DMSO is a suitable solvent.[4] For in vivo experiments, the stock solution can be further diluted in an appropriate vehicle. It is recommended to prepare fresh working solutions on the day of the experiment to ensure stability. If precipitation occurs during preparation, gentle warming or sonication may aid in dissolution.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Cell Line/Tissue | Value | Reference |
| IC₅₀ | h-NTR1-CHO cells | 1.19 nM | [1] |
| IC₅₀ | HT-29 cells | 0.32 nM | [1] |
| IC₅₀ | Adult rat brain | 3.96 nM | [1] |
| IC₅₀ (IP₁ formation) | HT-29 cells | 3.9 nM | [2] |
| Kᵢ | Neurotensin Receptors | < 10 nM | [4] |
Table 2: Effective Doses of this compound in In Vivo Behavioral and Physiological Assays
| Behavioral/Physiological Effect | Animal Model | Dose | Route | Reference |
| Inhibition of NT-induced turning behavior | Mice | 2 µg/kg | p.o. | [1] |
| Antagonism of NT-evoked acetylcholine (B1216132) release | Rat striatum | 0.1 mg/kg | i.p. | [2] |
| Blockade of NT-induced hypothermia | Rats | 2 mg/kg | p.o. | [1] |
| Blockade of NT-induced hypothermia | Mice | 4 mg/kg | p.o. | [1] |
| Blockade of NT-induced analgesia | Mice/Rats | Not specified | p.o. | [2] |
| Attenuation of amphetamine-induced hyperactivity | Not specified | Not specified | in vivo | [4] |
| Blockade of scopolamine-induced amnesia restoration | Rats | 1 mg/kg | i.p. | [6] |
Experimental Protocols
Protocol 1: Evaluation of this compound on Locomotor Activity
Objective: To assess the effect of this compound on spontaneous or drug-induced locomotor activity in rodents.
Materials:
-
This compound
-
Vehicle (e.g., saline, 10% DMSO in saline)
-
Psychostimulant drug (e.g., amphetamine) or saline for control
-
Rodents (mice or rats)
-
Locomotor activity chambers equipped with infrared beams or video tracking software
-
Syringes and needles for administration
Procedure:
-
Acclimation: Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Habituation to Chambers: Place each animal in a locomotor activity chamber for a 30-60 minute habituation period on the day before testing.
-
Drug Preparation: Prepare fresh solutions of this compound and the psychostimulant drug (if applicable) in the appropriate vehicle on the day of the experiment.
-
Administration: Administer this compound (or vehicle) via the chosen route (e.g., intraperitoneal - i.p., or oral gavage - p.o.) at a predetermined time before the behavioral test (e.g., 30-60 minutes).
-
Behavioral Testing:
-
For spontaneous activity, place the animal in the locomotor chamber immediately after this compound administration.
-
For drug-induced hyperactivity, administer the psychostimulant drug at the appropriate time after this compound pre-treatment, and then immediately place the animal in the chamber.
-
-
Data Recording: Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different treatment groups.
Protocol 2: Conditioned Place Preference (CPP) with this compound
Objective: To determine if this compound modulates the rewarding effects of a drug of abuse.
Materials:
-
This compound
-
Vehicle
-
Rewarding drug (e.g., cocaine, morphine) or saline
-
CPP apparatus with at least two distinct compartments
-
Rodents
-
Syringes and needles
Procedure:
-
Pre-Conditioning (Baseline Preference): On day 1, place each animal in the CPP apparatus with free access to all compartments for 15-20 minutes. Record the time spent in each compartment to determine any initial preference. A biased design will pair the rewarding drug with the initially non-preferred side, while an unbiased design will randomly assign the drug-paired side.
-
Conditioning Phase (Days 2-7):
-
On alternate days, administer the rewarding drug and confine the animal to one of the compartments for 30-45 minutes.
-
On the intervening days, administer saline and confine the animal to the opposite compartment for the same duration.
-
To test the effect of this compound on the acquisition of CPP, administer this compound prior to the rewarding drug on conditioning days.
-
-
Test Day (Day 8): In a drug-free state, place the animal back into the CPP apparatus with free access to all compartments for 15-20 minutes. Record the time spent in each compartment.
-
Data Analysis: Calculate a preference score (time in drug-paired compartment minus time in saline-paired compartment). Use appropriate statistical tests (e.g., t-test, ANOVA) to compare preference scores between treatment groups.
Visualizations
Caption: Neurotensin signaling pathway and the antagonistic action of this compound.
Caption: A logical workflow for troubleshooting unexpected results in behavioral experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 5. benchchem.com [benchchem.com]
- 6. Effects of a neurotensin analogue (PD149163) and antagonist (SR142948A) on the scopolamine-induced deficits in a novel object discrimination task - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize variability in SR 142948 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in studies involving SR 142948, a potent and selective non-peptide neurotensin (B549771) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective non-peptide antagonist for neurotensin (NT) receptors. It functions by binding to neurotensin receptors (both NT1 and NT2 subtypes) and inhibiting the downstream signaling pathways typically activated by the endogenous ligand, neurotensin. This antagonistic action blocks various physiological effects induced by NT, such as hypothermia, analgesia, and certain behaviors.
Q2: What are the binding affinities of this compound in different experimental systems?
The binding affinity of this compound, often expressed as the half-maximal inhibitory concentration (IC50), can vary depending on the cell type or tissue being studied. This variability is important to consider when designing experiments and interpreting results.
| Experimental System | IC50 (nM) |
| h-NTR1-CHO cells | 1.19 |
| HT-29 cells | 0.32 |
| Adult rat brain | 3.96 |
| HT-29 cells (IP formation) | 3.9 |
Q3: How should this compound be prepared for in vivo and in vitro studies?
Proper preparation of this compound is critical for obtaining consistent and reliable results. Solubility can be a key factor contributing to variability.
-
For in vitro studies: Stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO).
-
For in vivo studies: this compound is orally active. For intraperitoneal (i.p.) or oral (p.o.) administration, specific formulations are required to ensure bioavailability. A common vehicle for oral administration involves a solution of DMSO, PEG300, Tween-80, and saline.
Q4: What are some key signaling pathways affected by this compound?
This compound, by antagonizing the neurotensin receptor (a G-protein coupled receptor), inhibits downstream signaling cascades. A primary pathway affected is the Gq-protein pathway, which leads to the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) phosphates (IPs) and mobilization of intracellular calcium.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: High Variability in In Vitro Assay Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Concentration | - Ensure complete solubilization of this compound in DMSO before preparing working dilutions. - Prepare fresh dilutions for each experiment. - Use calibrated pipettes for accurate liquid handling. |
| Cell Line Instability | - Regularly perform cell line authentication. - Maintain consistent cell passage numbers across experiments. - Monitor cell health and viability. |
| Assay Conditions | - Optimize incubation times and temperatures. - Ensure consistent buffer and media composition. - Include appropriate positive and negative controls in every assay. |
Issue 2: Lack of Expected In Vivo Efficacy
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability | - Verify the correct preparation of the dosing solution. - Consider alternative administration routes if oral bioavailability is a concern in your model. |
| Incorrect Dosage | - Perform a dose-response study to determine the optimal effective dose in your specific animal model and experimental paradigm. Dosages can range from 0.01 to 10 mg/kg depending on the route and desired effect. |
| Animal Model Differences | - Be aware of species-specific differences in metabolism and receptor pharmacology. - Ensure consistency in animal strain, age, and sex across experimental groups. |
| Timing of Administration | - Optimize the time between this compound administration and the experimental challenge or observation period. |
Issue 3: Unexpected Off-Target Effects
| Potential Cause | Troubleshooting Steps |
| Non-Specific Binding | - While this compound is highly selective, at very high concentrations, off-target effects are possible. Use the lowest effective concentration determined from dose-response studies. |
| Interaction with Other Receptors | - this compound has been shown to bind to both NT1 and NT2 receptors. Consider the expression profile of these receptors in your system of interest. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
In Vitro: Inositol Monophosphate (IP1) Formation Assay
This assay measures the functional antagonism of this compound on NT-induced Gq-protein activation.
-
Cell Culture: Culture HT-29 cells or CHO cells transfected with the human neurotensin receptor (h-NTR1-CHO) in appropriate media.
-
Cell Plating: Seed cells in 96-well plates and grow to confluency.
-
Pre-treatment with this compound: Pre-incubate the cells with varying concentrations of this compound (e.g., 0-1 µM) for a specified time (e.g., 30 minutes).
-
Neurotensin Stimulation: Add a fixed concentration of neurotensin (e.g., 10 nM) to stimulate the cells.
-
IP1 Accumulation: Incubate for a defined period (e.g., 30-60 minutes) to allow for the accumulation of inositol monophosphate.
-
Lysis and Detection: Lyse the cells and measure IP1 levels using a commercially available ELISA kit.
-
Data Analysis: Plot the concentration of this compound against the percentage of inhibition of the NT-induced IP1 formation to determine the IC50 value.
Technical Support Center: SR 142948 Vehicle Selection for In Vivo Administration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting and preparing appropriate vehicles for the in vivo administration of the neurotensin (B549771) receptor 1 (NTS1) antagonist, SR 142948. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and key data summarized for ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a potent and selective, non-peptide antagonist of the neurotensin receptor 1 (NTS1).[1][2] It is an orally active compound with good brain accessibility that has been used in research to investigate the role of neurotensin in various physiological processes.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 685.86 g/mol |
| Formula | C₃₉H₅₁N₅O₆ |
| Solubility in DMSO | Up to 75 mM |
| Solubility in Water | Up to 25 mM |
| In Vivo Activity | Orally active |
Data sourced from multiple suppliers and publications.[2]
Q2: What are the recommended vehicle formulations for in vivo administration of this compound?
A2: Due to its hydrophobic nature, this compound requires a vehicle that can effectively solubilize it for in vivo delivery. Several formulations have been reported to achieve a clear solution for administration. The choice of vehicle will depend on the intended route of administration (e.g., intraperitoneal, oral gavage) and the specific experimental requirements.
Table 2: Recommended Vehicle Formulations for this compound
| Protocol | Vehicle Composition | Achieved Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL |
Data based on information from MedchemExpress.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound acts as an antagonist at the neurotensin receptor 1 (NTS1), a G protein-coupled receptor (GPCR).[4] By binding to NTS1, this compound blocks the downstream signaling cascade typically initiated by the endogenous ligand, neurotensin. This includes the inhibition of inositol (B14025) monophosphate formation and intracellular calcium mobilization.[3][5]
Troubleshooting Guides
This section addresses common issues that may arise during the preparation and administration of this compound formulations.
Guide 1: Formulation Preparation
| Issue | Possible Cause | Recommended Solution |
| Precipitation or cloudiness in the final formulation | - Incomplete dissolution of this compound.- Supersaturation upon addition of the aqueous component (e.g., saline).- Low ambient temperature. | - Ensure the stock solution in DMSO is completely clear before proceeding.- Use sonication or gentle warming (e.g., to 37°C) to aid dissolution.[6]- Add the aqueous component (saline) slowly and dropwise while continuously vortexing or stirring to ensure gradual mixing.[6]- Prepare the formulation fresh before each use. |
| Phase separation (oily droplets appear), especially with corn oil formulations | - Improper mixing of components.- Immiscibility of DMSO and corn oil. | - Vortex thoroughly after the addition of each component to ensure a homogenous mixture.- For the DMSO/corn oil formulation, consider adding a surfactant like Tween-80 and a co-solvent like PEG300 to create a stable emulsion.[7] |
| High viscosity of the formulation (especially with PEG300) | - Inherent property of PEG300. | - This is characteristic of this vehicle. Ensure the use of an appropriate gauge needle for administration to avoid difficulty in injection. |
Guide 2: In Vivo Administration
| Issue | Possible Cause | Recommended Solution |
| Animal distress during or after injection (e.g., vocalization, lethargy) | - High concentration of DMSO may cause local irritation or toxicity.- Rapid injection rate. | - For sensitive animal models, consider reducing the DMSO concentration if possible and adjusting the other components accordingly.- Administer the injection slowly and smoothly.[8]- Closely monitor the animals for 5-10 minutes post-injection.[9] |
| Inconsistent experimental results | - Variable bioavailability due to formulation instability or precipitation upon injection. | - Strictly adhere to the standardized preparation protocol.- Prepare fresh formulations for each experiment from a stored, aliquoted DMSO stock.- Ensure the final formulation is a clear, particle-free solution before administration. |
Experimental Protocols
Protocol 1: Preparation of this compound in DMSO/PEG300/Tween-80/Saline
This protocol is suitable for intraperitoneal (i.p.) and oral (p.o.) administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare this compound Stock Solution in DMSO:
-
Weigh the required amount of this compound and dissolve it in DMSO to achieve a concentrated stock solution (e.g., 50 mg/mL).
-
Ensure complete dissolution. Gentle warming or sonication can be used if necessary.[6]
-
-
Sequential Addition of Excipients:
-
For a 1 mL final solution, begin with 400 µL of PEG300 in a sterile tube.
-
Add 100 µL of the this compound stock solution in DMSO to the PEG300.
-
Vortex the mixture thoroughly until it is a homogenous solution.
-
-
Addition of Surfactant:
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again vigorously to ensure the surfactant is evenly dispersed.
-
-
Addition of Aqueous Component:
-
Slowly add 450 µL of sterile 0.9% saline to the mixture while continuously vortexing.[6]
-
-
Final Check and Use:
-
Visually inspect the final formulation to ensure it is a clear and homogenous solution.
-
It is recommended to prepare this formulation fresh on the day of use.
-
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared this compound formulation
-
Sterile syringe (appropriately sized for the injection volume)
-
Sterile needle (25-27 gauge)[10]
-
70% alcohol swabs
Procedure:
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen.
-
-
Injection Site Identification:
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[11]
-
-
Injection:
-
Clean the injection site with a 70% alcohol swab.
-
Insert the needle with the bevel up at a 30-45 degree angle into the peritoneal cavity.
-
Gently pull back the plunger to ensure no fluid or blood is aspirated.
-
Inject the solution slowly and smoothly. The maximum recommended injection volume for a mouse is typically 10 ml/kg.[10][12]
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress.
-
Protocol 3: Oral Gavage in Rats
Materials:
-
Prepared this compound formulation
-
Sterile syringe
-
Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats)[13]
Procedure:
-
Animal Restraint:
-
Securely restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Needle Insertion:
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.[8]
-
Gently insert the gavage needle into the mouth and advance it over the tongue into the esophagus. The animal should swallow as the tube passes. Do not force the needle.
-
-
Administration:
-
Post-Administration Monitoring:
-
Carefully remove the gavage needle and return the rat to its cage.
-
Monitor the animal for any signs of respiratory distress or discomfort.[8]
-
Mandatory Visualizations
Neurotensin Receptor 1 (NTS1) Signaling Pathway
Caption: Simplified signaling pathway of the Neurotensin Receptor 1 (NTS1).
Experimental Workflow: In Vivo Administration of this compound
Caption: General experimental workflow for the in vivo administration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 3. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. research.fsu.edu [research.fsu.edu]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. research.vt.edu [research.vt.edu]
- 12. ltk.uzh.ch [ltk.uzh.ch]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
Preventing SR 142948 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of SR 142948, a potent and selective non-peptide neurotensin (B549771) receptor (NTS) antagonist. Find troubleshooting advice and answers to frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active, and selective non-peptide antagonist for neurotensin receptors (NTS).[1][2] It binds with high affinity to neurotensin receptors, blocking the downstream signaling pathways initiated by the endogenous ligand, neurotensin.[2][3] Specifically, this compound has been shown to antagonize neurotensin-induced effects such as inositol (B14025) monophosphate formation and intracellular calcium mobilization.[1][3][4] This compound has demonstrated the ability to cross the blood-brain barrier, making it a valuable tool for studying the role of neurotensin in the central nervous system.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored at +4°C for the solid compound.[2] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q3: In which solvents is this compound soluble?
A3: this compound exhibits solubility in various organic solvents and to a limited extent in aqueous solutions. The hydrochloride salt form shows solubility in PBS (pH 7.2) at 0.1 mg/ml.[5] For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO) is commonly used.[1][2] Please refer to the tables below for detailed solubility data.
Troubleshooting Guide: Preventing Precipitation in Aqueous Solutions
Precipitation of this compound in aqueous buffers can be a significant challenge, leading to inaccurate experimental results. This guide provides step-by-step instructions to help you overcome this issue.
Q4: I observed precipitation when diluting my concentrated this compound DMSO stock solution into an aqueous buffer. What is the cause and how can I prevent this?
A4: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. The rapid change in solvent polarity causes the compound to precipitate.
Recommended Solutions:
-
Two-Step Dilution: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of your stock in DMSO. Then, slowly add this intermediate stock to your pre-warmed aqueous buffer while vortexing to ensure rapid and even dispersion.
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%. Always include a vehicle control with the identical final DMSO concentration in your experiments to account for any solvent effects.
-
Use of Co-solvents and Surfactants: For in vivo or other complex applications, consider using a formulation with co-solvents and surfactants to enhance solubility. A commonly used vehicle is a combination of DMSO, PEG300, Tween-80, and saline.[1]
-
Gentle Warming and Sonication: If precipitation occurs, gentle warming of the solution (e.g., in a 37°C water bath) and/or sonication can help to redissolve the compound.[1] However, be cautious with temperature to avoid degradation of the compound or other components in your experimental system.
Q5: My this compound precipitated out of my aqueous working solution during my experiment. How can I improve its stability in solution?
A5: The stability of this compound in an aqueous solution can be time-dependent and influenced by factors such as pH, temperature, and the presence of other solutes.
Recommended Solutions:
-
Prepare Fresh Solutions: It is highly recommended to prepare aqueous working solutions of this compound fresh on the day of the experiment.[1]
-
Maintain pH: Ensure the pH of your aqueous buffer is within a range that favors the solubility of this compound. While specific pH-solubility profiles are not extensively published, maintaining a physiological pH (around 7.4) is a good starting point.
-
Inclusion of Solubilizing Agents: As mentioned previously, incorporating agents like PEG300, Tween-80, or SBE-β-CD can significantly improve the stability and solubility of this compound in aqueous media for the duration of an experiment.[1]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 51.44 | 75 | [2] |
| Water | 17.15 | 25 | [2] |
| DMF | 10 | - | [5] |
| Ethanol | 5 | - | [5] |
| PBS (pH 7.2) | 0.1 | - | [5] |
Table 2: In Vivo Formulation Examples for this compound
| Protocol | Solvent Composition | Final Concentration | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (7.29 mM) | [1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (7.29 mM) | [1] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (7.29 mM) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution (MW: 685.86 g/mol ), you will need 6.86 mg.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.[1]
-
Store: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[1]
Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock
-
Pre-warm Buffer: Warm your desired aqueous buffer (e.g., PBS) to 37°C.
-
Prepare Intermediate Dilution (Optional but Recommended): If preparing a very dilute final solution, first dilute your 10 mM DMSO stock to a lower concentration (e.g., 1 mM) with DMSO.
-
Final Dilution: While vortexing the pre-warmed aqueous buffer, slowly add the calculated volume of the this compound DMSO stock (or intermediate dilution) to achieve your final desired concentration.
-
Inspect: Visually inspect the solution for any signs of precipitation. If the solution is not clear, try gentle warming and/or sonication.[1]
-
Use Immediately: Use the freshly prepared aqueous working solution for your experiment without delay.[1]
Visualizations
Caption: this compound competitively antagonizes the neurotensin receptor, blocking downstream signaling.
Caption: A logical workflow for troubleshooting the precipitation of this compound in aqueous solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 3. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
SR 142948 quality control and purity assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR 142948. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Quality Control and Purity Assessment: Summary
Quantitative data regarding the quality control parameters of this compound are summarized in the table below for easy reference.
| Parameter | Specification | Method | Source |
| Purity | ≥97% | High-Performance Liquid Chromatography (HPLC) | |
| Molecular Weight | 685.86 g/mol | - | |
| Storage (Solid) | Store at +4°C for short-term. For long-term storage, -20°C is recommended. | - | |
| Stability (Solid) | ≥ 4 years at -20°C | - | |
| Solubility | - Up to 75 mM in DMSO- Up to 25 mM in water | - |
Experimental Protocols
Representative High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
-
Gradient Elution:
-
Start with a linear gradient, for example, 20% B to 80% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
-
Sample Preparation:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of 1 mg/mL.
-
Dilute the stock solution with the mobile phase starting condition (e.g., 80:20 A:B) to a final concentration of approximately 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Troubleshooting Guides & FAQs
This section addresses common issues that may arise during the quality control and purity assessment of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound?
A1: The expected purity of this compound is typically ≥97%, as determined by HPLC analysis.
Q2: How should I store this compound?
A2: For short-term storage, this compound solid can be stored at +4°C. For long-term storage, it is recommended to store it at -20°C. Stock solutions in DMSO can be stored at -20°C for several months, but it is advisable to prepare fresh dilutions for experiments.
Q3: What are the best solvents for dissolving this compound?
A3: this compound is soluble in DMSO (up to 75 mM) and water (up to 25 mM). For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it in the aqueous culture medium.
Q4: What are the potential impurities or degradation products of this compound?
A4: While specific impurities for this compound are not extensively documented, potential impurities could arise from the synthesis process or degradation. Pyrazole rings can be susceptible to oxidation and hydrolysis under harsh conditions (strong acids, bases, or oxidizing agents). Forced degradation studies would be necessary to identify specific degradation products. Potential synthetic impurities could include starting materials or by-products from the multi-step synthesis.[4]
Q5: How can I confirm the identity of this compound?
A5: The identity of this compound can be confirmed using a combination of analytical techniques. While HPLC provides information on purity and retention time, Mass Spectrometry (MS) is essential for confirming the molecular weight.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure.
HPLC Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No peak or very small peak for this compound | - Injection issue (air bubble in syringe, clogged injector).- Compound degradation in the sample vial.- Incorrect detector wavelength. | - Check the autosampler and syringe for proper functioning.- Prepare a fresh sample dilution from the stock solution.- Verify the UV detector is set to an appropriate wavelength (e.g., 254 nm). |
| Broad or tailing peaks | - Column contamination or aging.- Mismatch between sample solvent and mobile phase.- Presence of secondary interactions with the stationary phase. | - Flush the column with a strong solvent (e.g., 100% acetonitrile) or replace the column.- Dissolve the sample in the initial mobile phase composition.- Adjust the mobile phase pH or add an ion-pairing agent if necessary. |
| Split peaks | - Clogged frit at the column inlet.- Column bed collapse or void formation. | - Reverse-flush the column (if recommended by the manufacturer).- Replace the column. |
| Ghost peaks (peaks appearing in blank runs) | - Carryover from a previous injection.- Contaminated mobile phase or system. | - Run several blank injections with a strong solvent to wash the system.- Prepare fresh mobile phase using high-purity solvents. |
| Shifting retention times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Monitor column performance with a standard and replace if necessary. |
Signaling Pathway and Experimental Workflow Diagrams
Neurotensin Receptor 1 (NTS1) Signaling Pathway Antagonized by this compound
This compound is a potent antagonist of the Neurotensin Receptor 1 (NTS1), a G protein-coupled receptor (GPCR). Upon binding of its endogenous ligand, neurotensin, NTS1 activates multiple G protein signaling cascades. This compound blocks these downstream effects.
References
- 1. ijcpa.in [ijcpa.in]
- 2. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selectscience.net [selectscience.net]
- 6. japsonline.com [japsonline.com]
Validation & Comparative
A Comparative Guide to Neurotensin Receptor Antagonists: SR 142948 versus SR 48692
This guide provides a detailed comparison of two widely studied non-peptide neurotensin (B549771) receptor antagonists, SR 142948 and SR 48692. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective potencies and efficacies supported by experimental data.
Introduction
This compound and SR 48692 are potent and selective antagonists of neurotensin (NT) receptors, which are implicated in a variety of physiological and pathological processes, including neuropsychiatric disorders, pain, and cancer.[1] Both compounds have been instrumental as research tools to elucidate the roles of the neurotensin system. While structurally related, they exhibit distinct profiles in terms of potency, efficacy, and receptor subtype selectivity.[2][3] This guide aims to delineate these differences through a systematic presentation of available data.
Data Presentation: Potency and Efficacy
The following tables summarize the quantitative data on the potency and efficacy of this compound and SR 48692, derived from various in vitro and in vivo studies.
Table 1: In Vitro Potency — Radioligand Binding Assays
This table presents the binding affinities of this compound and SR 48692 to neurotensin receptors from different species and cell lines, as determined by radioligand binding assays. Potency is typically expressed as the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), or the inhibitory constant (Ki). Lower values indicate higher binding affinity.
| Compound | Preparation | Radioligand | Parameter | Value (nM) | Reference(s) |
| This compound | h-NTR1-CHO cells | [¹²⁵I-Tyr³]NT | IC50 | 1.19 | [4] |
| HT-29 cells | [¹²⁵I-Tyr³]NT | IC50 | 0.32 | [4] | |
| Adult rat brain | [¹²⁵I-Tyr³]NT | IC50 | 3.96 | [4] | |
| Rat brain | [³H]SR 142948A | Kd | 3.5 | [5] | |
| NT1 Receptors (rat brain) | [³H]SR 142948A | Kd | 6.8 | [5] | |
| NT2 Receptors (rat brain) | [³H]SR 142948A | Kd | 4.8 | [5] | |
| Human umbilical vein endothelial cells | [¹²⁵I]-neurotensin | IC50 | 0.24 ± 0.01 | [6] | |
| SR 48692 | Guinea pig brain | ¹²⁵I-labeled NT | IC50 | 0.99 ± 0.14 | [7][8] |
| Rat mesencephalic cells | ¹²⁵I-labeled NT | IC50 | 4.0 ± 0.4 | [7][8] | |
| COS-7 cells (rat NTR) | ¹²⁵I-labeled NT | IC50 | 7.6 ± 0.6 | [7][8] | |
| Newborn mouse brain | ¹²⁵I-labeled NT | IC50 | 13.7 ± 0.3 | [7][8] | |
| HT-29 cells | ¹²⁵I-labeled NT | IC50 | 30.3 ± 1.5 | [7][8] | |
| HT29 cell membranes | [¹²⁵I]-neurotensin | IC50 | 15.3 | [9] | |
| N1E115 cell membranes | [¹²⁵I]-neurotensin | IC50 | 20.4 | [9] | |
| NCI-H209 cells | [³H]-SR48692 | IC50 | 20 | [7] | |
| NCI-H209 cells | [¹²⁵I]-NT | IC50 | 200 | [7] | |
| Human umbilical vein endothelial cells | [¹²⁵I]-neurotensin | IC50 | 14 ± 5 | [6] |
Table 2: In Vitro Efficacy — Functional Assays
This table outlines the functional antagonist activity of this compound and SR 48692 in cellular assays. Efficacy is measured by the ability of the antagonist to inhibit neurotensin-induced downstream signaling events, such as inositol (B14025) monophosphate (IP1) formation and intracellular calcium mobilization.
| Compound | Assay | Cell Line | Parameter | Value (nM) | Reference(s) |
| This compound | Inositol Monophosphate Formation | HT-29 cells | IC50 | 3.9 | [2][4] |
| Intracellular Calcium Mobilization | h-NTR1-CHO cells | - | Antagonizes NT-induced effect | [2][4] | |
| Intracellular Calcium Mobilization | Human umbilical vein endothelial cells | IC50 | 19 ± 6 | [6] | |
| SR 48692 | Inositol Monophosphate Formation | h-NTR1-CHO cells | - | Antagonizes NT-induced effect | [4] |
| Intracellular Calcium Mobilization | HT-29 cells | pA2 | 8.13 ± 0.03 | [7][8] | |
| Intracellular Calcium Mobilization | Human umbilical vein endothelial cells | IC50 | 41 ± 16 | [6] | |
| K⁺-evoked [³H]dopamine release | Guinea pig striatal slices | IC50 | 0.46 ± 0.02 | [7][8] |
Table 3: In Vivo Efficacy — Animal Models
This table summarizes the in vivo effects of this compound and SR 48692 in various animal models, demonstrating their ability to antagonize neurotensin-induced physiological and behavioral responses.
| Compound | Model | Species | Effect | Administration Route | Dose | Reference(s) |
| This compound | NT-induced turning behavior | Mice | Inhibition | p.o. | 0.04-640 µg/kg | [2] |
| NT-evoked acetylcholine (B1216132) release | Rat | Complete antagonism | i.p. | 0.1 mg/kg | [2] | |
| NT-induced hypothermia | Mice/Rats | Blocks effect | p.o. | - | [2] | |
| NT-induced analgesia | Mice/Rats | Blocks effect | p.o. | - | [2] | |
| NT-induced blood pressure changes | Rat | Significant inhibition | p.o. | 10 µg/kg | [6] | |
| NT-induced plasma extravasation | Rat | Significant inhibition | Intradermal | 10 pmol/site | [6] | |
| SR 48692 | NT-induced turning behavior | Mice | Reversal | i.p. or p.o. | 80 µg/kg | [7][8] |
| NT-induced hypothermia | Mouse/Rat | No antagonism | - | - | [10] | |
| NT-induced analgesia | Mouse/Rat | No antagonism | - | - | [10] | |
| NT-induced blood pressure changes | Rat | Active | p.o. | 100 µg/kg | [6] | |
| NT-induced plasma extravasation | Rat | Significant inhibition | Intradermal | 1,000 pmol/site | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by quantifying the displacement of a radiolabeled ligand.
-
Membrane Preparation: Tissues or cells expressing the neurotensin receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[11] The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.[11] Protein concentration is determined using a standard method like the BCA assay.[11]
-
Binding Reaction: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled neurotensin ligand (e.g., [¹²⁵I]NT or [³H]SR 48692) and varying concentrations of the unlabeled competitor compound (this compound or SR 48692).[11]
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[11]
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[11] The filters are then washed with ice-cold buffer to remove unbound radioligand.[11]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[11]
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.[11]
Intracellular Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.
-
Cell Culture and Dye Loading: Cells expressing the neurotensin receptor are cultured in a multi-well plate.[12] The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3, Fluo-4) for a specific time at a controlled temperature (e.g., 37°C).[12][13]
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or SR 48692) for a defined period.
-
Agonist Stimulation: A fixed concentration of neurotensin (agonist) is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader (e.g., FLIPR).[12]
-
Data Analysis: The inhibitory effect of the antagonist is quantified by measuring the reduction in the agonist-induced fluorescence signal. The IC50 value, representing the concentration of antagonist that inhibits 50% of the agonist response, is determined from the dose-response curve.
Inositol Monophosphate (IP1) Accumulation Assay
This assay quantifies the functional activity of Gq-coupled receptors by measuring the accumulation of a downstream second messenger, inositol monophosphate.
-
Cell Culture: Cells expressing the neurotensin receptor are seeded in a multi-well plate.[14]
-
Antagonist and Agonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or SR 48692). Following this, a fixed concentration of neurotensin is added to stimulate the cells. The incubation is carried out in the presence of lithium chloride (LiCl), which inhibits the degradation of IP1, allowing it to accumulate.[14]
-
Cell Lysis and Detection: The cells are lysed, and the accumulated IP1 is detected using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.[14][15] This involves the use of an IP1-d2 conjugate and a terbium cryptate-labeled anti-IP1 antibody.[14]
-
Signal Measurement: The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced by the cells.[14]
-
Data Analysis: The antagonist's potency is determined by its ability to inhibit the neurotensin-induced accumulation of IP1. The IC50 value is calculated from the resulting dose-response curve.
Mandatory Visualizations
Signaling Pathway of Neurotensin Receptor 1 (NTR1)
Caption: Neurotensin Receptor 1 (NTR1) signaling pathway and points of antagonism.
Experimental Workflow for Antagonist Potency Determination
Caption: General experimental workflow for determining the IC50 of a neurotensin receptor antagonist.
Conclusion
The experimental data clearly indicate that This compound is a more potent neurotensin receptor antagonist than SR 48692 across a range of in vitro and in vivo models.[2][6] this compound consistently demonstrates higher binding affinity and greater efficacy in blocking neurotensin-induced cellular and physiological responses at lower concentrations.[2][4][6]
A key differentiator in their efficacy lies in their activity spectrum. While SR 48692 is selective for the NTS1 receptor subtype, SR 142948A appears to have a broader spectrum of activity, likely due to its interaction with multiple neurotensin receptor subtypes.[2][9] This is evidenced by the ability of this compound, but not SR 48692, to block neurotensin-induced hypothermia and analgesia, effects that may be mediated by NTS2 receptors.[2][10]
Both compounds are orally bioavailable and have a long duration of action, making them valuable tools for investigating the neurotensin system.[2][7][8] However, the higher potency and broader antagonist profile of this compound may make it a more suitable candidate for studies where complete blockade of neurotensin signaling is desired. Conversely, the NTS1 selectivity of SR 48692 is advantageous for dissecting the specific roles of this receptor subtype. The choice between these two antagonists should, therefore, be guided by the specific research question and the desired pharmacological profile.
References
- 1. Inositol Phosphate Accumulation in Vivo Provides a Measure of Muscarinic M1 Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand-binding assays for study of neurotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of binding sites of a new neurotensin receptor antagonist, [3H]SR 142948A, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SR142948A is a potent antagonist of the cardiovascular effects of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical and pharmacological profile of a potent and selective nonpeptide antagonist of the neurotensin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical and pharmacological profile of a potent and selective nonpeptide antagonist of the neurotensin receptor. | Semantic Scholar [semanticscholar.org]
- 9. SR 48692 | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 10. Neuropharmacological profile of non-peptide neurotensin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Inositol phosphate accumulation assay [bio-protocol.org]
Comparative Analysis of SR 142948 and Levocabastine in Receptor Binding Assays
This guide provides a detailed comparison of SR 142948 and levocabastine (B1674950), focusing on their performance in receptor binding assays. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds based on experimental data.
This compound is a potent, non-peptide antagonist for neurotensin (B549771) (NT) receptors, demonstrating high affinity for both neurotensin receptor 1 (NTS1) and neurotensin receptor 2 (NTS2) subtypes.[1][2][3] In contrast, levocabastine is primarily known as a potent and selective second-generation histamine (B1213489) H1 receptor antagonist.[4][5] However, it also exhibits a notable affinity for the NTS2 receptor, where it acts as a selective antagonist, making it a valuable tool for distinguishing between neurotensin receptor subtypes.[6][7][8][9]
Data Presentation: Quantitative Binding Affinity
The binding affinities of this compound and levocabastine have been determined through various radioligand binding assays. The following table summarizes their inhibitory constants (Kᵢ), dissociation constants (Kd), and half-maximal inhibitory concentrations (IC₅₀) for their respective targets.
| Compound | Target Receptor | Assay Type | Radioligand | Preparation | Kᵢ (nM) | Kd (nM) | IC₅₀ (nM) |
| This compound | Neurotensin (NT) | Competition | [³H]SR 48692 | Not Specified | < 10[1] | - | - |
| NTS1 | Competition | [¹²⁵I-Tyr³]NT | h-NTR1-CHO Cells | - | - | 1.19[10] | |
| NTS1 & NTS2 | Competition | [¹²⁵I-Tyr³]NT | HT-29 Cells | - | - | 0.32[10] | |
| NTS1 & NTS2 | Competition | [¹²⁵I-Tyr³]NT | Adult Rat Brain | - | - | 3.96[10] | |
| NTS1 & NTS2 | Saturation | [³H]SR 142948A | Rat Brain Homogenate | - | 3.5[2] | - | |
| NTS1 (levocabastine-insensitive) | Saturation | [³H]SR 142948A | Rat Brain Homogenate | - | 6.8[2] | - | |
| NTS2 (levocabastine-sensitive) | Saturation | [³H]SR 142948A | Rat Brain Homogenate | - | 4.8[2] | - | |
| Levocabastine | Histamine H1 | Competition | [³H]Mepyramine | Not Specified | 75.86[11] | - | - |
| Histamine H1 | Competition | Not Specified | Not Specified | 27 ± 4[11] | - | - | |
| NTS2 | Competition | Not Specified | mNTR2 | 17[6] | - | - | |
| Low-affinity NT sites (NTS2) | Competition | [¹²⁵I-Tyr³]NT | Rat Brain Membranes | - | - | 7[12] |
Experimental Protocols
The data presented above were generated using radioligand binding assays, a gold standard for quantifying ligand-receptor interactions.[13] Below are detailed methodologies for typical binding assays used to characterize this compound and levocabastine.
Competitive Radioligand Binding Assay for Neurotensin Receptors
This protocol is adapted from methodologies used to determine the binding affinity of compounds like this compound and levocabastine at neurotensin receptors.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to NTS1 and/or NTS2 receptors.
Materials:
-
Receptor Source: Cell membranes prepared from cells expressing the target neurotensin receptor (e.g., HT-29 cells, CHO cells transfected with hNTR1) or brain tissue homogenates (e.g., rat brain).[2][10]
-
Radioligand: A high-affinity neurotensin receptor radioligand such as [¹²⁵I-Tyr³]-neurotensin or [³H]SR 142948A.[2][10]
-
Test Compound: this compound or levocabastine.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.[14]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[14]
-
Equipment: 96-well plates, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), filtration apparatus (cell harvester), and a scintillation counter.[15]
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in the assay buffer. Protein concentration is determined using an assay like the BCA protein assay.[15]
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of the unlabeled test compound.
-
Reaction Initiation: Add the prepared cell membranes to each well to start the binding reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[14][15]
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters. This step separates the receptor-bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold wash buffer.[15]
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
Radioligand Binding Assay for Histamine H1 Receptor
This protocol is standard for evaluating H1 antagonists like levocabastine.[11][16]
Objective: To determine the Kᵢ of levocabastine for the histamine H1 receptor.
Materials:
-
Receptor Source: Membrane homogenates from cells expressing the human H1 receptor (e.g., HEK293T cells).[16]
-
Radioligand: [³H]Mepyramine.[16]
-
Test Compound: Levocabastine.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known H1 antagonist like mianserin (B1677119).[16]
-
Buffers and Equipment: Similar to the neurotensin receptor assay.
Procedure: The procedure is analogous to the one described for neurotensin receptors. The key differences are the specific receptor source, the use of [³H]mepyramine as the radioligand, and mianserin to define non-specific binding. Incubation is typically performed at 25°C for 4 hours to ensure equilibrium is reached.[16]
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow of a competitive binding assay and the signaling pathways associated with the target receptors.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Simplified signaling pathways for NT and H1 receptors.
References
- 1. This compound | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 2. Characterization of binding sites of a new neurotensin receptor antagonist, [3H]SR 142948A, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SR-142948 - Wikipedia [en.wikipedia.org]
- 4. Levocabastine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Levocabastine. A review of its pharmacological properties and therapeutic potential as a topical antihistamine in allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. levocabastine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Molecular cloning of a levocabastine-sensitive neurotensin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Two populations of neurotensin binding sites in murine brain: discrimination by the antihistamine levocabastine reveals markedly different radioautographic distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. pubs.acs.org [pubs.acs.org]
SR 142948: A Comparative Guide to its Validation as a Neurotensin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological properties of SR 142948.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Cell Line/Tissue | Species | Value | Reference |
| IC50 | h-NTR1-CHO cells | Human | 1.19 nM | [1] |
| HT-29 cells | Human | 0.32 nM | [1] | |
| Adult rat brain | Rat | 3.96 nM | [1] | |
| Ki | Neurotensin (B549771) Receptors | - | < 10 nM | |
| IC50 (IP1 Formation) | HT-29 cells | Human | 3.9 nM | [1][2] |
Table 2: In Vivo Effects of this compound in Wild-Type Models
| Effect | Animal Model | Agonist | This compound Dose | Outcome | Reference |
| Antagonism of Turning Behavior | Mice (unilateral intrastriatal injection) | Neurotensin | 0.04-640 µg/kg p.o. | Dose-dependent inhibition | [2] |
| Antagonism of Acetylcholine Release | Rat (striatum) | Neurotensin | 0.1 mg/kg i.p. | Complete antagonism | [2] |
| Blockade of Hypothermia | Mice and Rats (i.c.v. injection) | Neurotensin | p.o. administration | Blocked | [2] |
| Blockade of Analgesia | Mice and Rats (i.c.v. injection) | Neurotensin | p.o. administration | Blocked | [2] |
| Attenuation of Hyperactivity | Mice | Amphetamine | - | Attenuated |
Comparative Analysis with Neurotensin Receptor Knockout Models
A direct validation of this compound would involve administering the compound to neurotensin receptor knockout mice and observing a lack of effect. In the absence of such studies, we can infer its mechanism of action by comparing its effects in wild-type animals to the phenotypes of NTS1 and NTS2 knockout mice.
For instance, this compound blocks neurotensin-induced hypothermia and analgesia in wild-type rodents.[2] Studies on NTS1 knockout mice have shown alterations in baseline sleep and anxiety-like behaviors, while NTS2 knockout mice exhibit changes in fear memory.[3][4] The blockade of specific neurotensin-induced physiological responses by this compound in wild-type animals aligns with the disruption of these pathways in knockout models, suggesting that this compound's effects are indeed mediated through the neurotensin receptors.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for neurotensin receptors.
Protocol:
-
Membrane Preparation: Membranes are prepared from cultured cells (e.g., h-NTR1-CHO, HT-29) or brain tissue. The tissue or cells are homogenized in a buffered solution and centrifuged to pellet the membranes. The final pellet is resuspended in a binding buffer.
-
Binding Reaction: A fixed concentration of a radiolabeled neurotensin receptor ligand (e.g., [3H]SR 48692 or [125I-Tyr3]NT) is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Incubation and Filtration: The reaction mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
Inositol (B14025) Monophosphate (IP1) Formation Assay
Objective: To assess the functional antagonist activity of this compound on Gq-coupled neurotensin receptors.
Protocol:
-
Cell Culture: Cells expressing the neurotensin receptor (e.g., HT-29) are cultured in appropriate media.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: Neurotensin is added to the cells to stimulate the Gq signaling pathway, leading to the production of inositol phosphates.
-
Lysis and Detection: The cells are lysed, and the accumulated inositol monophosphate (IP1), a stable downstream metabolite of IP3, is measured using a commercially available ELISA kit.
-
Data Analysis: The concentration of this compound that inhibits 50% of the neurotensin-induced IP1 formation (IC50) is calculated.[2]
In Vivo Behavioral Assessments (e.g., Turning Behavior)
Objective: To evaluate the in vivo efficacy of this compound in blocking a neurotensin-mediated behavioral response.
Protocol:
-
Animal Model: Mice are used for this assay.
-
Drug Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses and pre-treatment times.
-
Neurotensin Injection: A unilateral intrastriatal injection of neurotensin is performed to induce rotational (turning) behavior.
-
Behavioral Observation: The number of contralateral turns is counted for a defined period following the neurotensin injection.
-
Data Analysis: The effect of this compound on reducing the number of turns compared to a vehicle-treated control group is analyzed to determine its in vivo antagonistic activity.[2]
Visualizations
The following diagrams illustrate the neurotensin receptor signaling pathway and a typical experimental workflow for in vivo validation.
Caption: Neurotensin Receptor 1 (NTS1) Signaling Pathway and Point of this compound Antagonism.
Caption: Proposed Experimental Workflow for In Vivo Validation of this compound in Knockout Models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altered Sleep and Affect in the Neurotensin Receptor 1 Knockout Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurotensin type 2 receptor is involved in fear memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
SR 142948: A Comparative Guide to Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
SR 142948 is a potent, non-peptide antagonist of neurotensin (B549771) receptors, demonstrating high affinity for both the neurotensin 1 (NTS1) and neurotensin 2 (NTS2) receptor subtypes.[1][2] This guide provides a comparative analysis of the cross-reactivity of this compound with other key receptors, supported by available experimental data. A comprehensive understanding of its selectivity profile is crucial for accurate interpretation of experimental results and for the development of novel therapeutics.
Executive Summary
This compound exhibits high affinity and selectivity for neurotensin receptors, with Ki values in the low nanomolar range. While its interaction with the dopaminergic system has been a subject of investigation, direct high-affinity binding to dopamine (B1211576) or sigma receptors has not been demonstrated in publicly available broad-panel screening data. This high selectivity for neurotensin receptors makes this compound a valuable tool for studying the physiological and pathological roles of the neurotensin system.
Cross-Reactivity Profile of this compound
The following table summarizes the available quantitative data on the binding affinity of this compound for its primary targets and other receptors of interest.
| Receptor | Ligand | Assay Type | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |
| Neurotensin 1 (NTS1) | This compound | Radioligand Binding | h-NTR1-CHO cells | < 10 | 1.19 | [3][4] |
| This compound | Radioligand Binding | HT-29 cells | - | 0.32 | [3] | |
| This compound | Radioligand Binding | Adult rat brain | - | 3.96 | [3] | |
| Neurotensin 2 (NTS2) | [3H]SR 142948A | Radioligand Binding | Rat Brain | 4.8 (Kd) | - | [2] |
| Dopamine Receptors | This compound | Not specified | Not specified | No data available | No data available | - |
| Sigma Receptors | This compound | Not specified | Not specified | No data available | No data available | - |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the neurotensin receptor signaling pathway antagonized by this compound and a typical experimental workflow for assessing receptor cross-reactivity.
Detailed Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Materials:
-
Receptor Source: Cell membranes or whole cells expressing the target receptor (e.g., CHO-K1 cells stably expressing human NTS1).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Neurotensin).
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% BSA.
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
96-well plates, glass fiber filters, scintillation cocktail, and a scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration close to its Kd, and a range of concentrations of the unlabeled test compound (this compound).
-
Initiate Reaction: Add the receptor preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient duration to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Functional Assay
This assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration induced by a known agonist, providing a functional measure of receptor blockade.
Materials:
-
Cell Line: A cell line stably expressing the Gq-coupled receptor of interest (e.g., CHO-hNTS1).
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).
-
Agonist: A known agonist for the target receptor (e.g., Neurotensin).
-
Test Compound: this compound.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.
-
Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate with various concentrations of the test compound (this compound) for a defined period.
-
Baseline Reading: Measure the baseline fluorescence of each well using the fluorescence plate reader.
-
Agonist Stimulation: Inject the agonist into each well at a concentration that elicits a submaximal response (e.g., EC80).
-
Signal Detection: Immediately after agonist addition, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: The antagonist effect is determined by the reduction in the agonist-induced fluorescence signal. The IC50 value is calculated as the concentration of the antagonist that causes a 50% inhibition of the agonist's response.
Conclusion
References
A Comparative Analysis of SR 142948 and Other Neurotensin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of SR 142948, a potent neurotensin (B549771) receptor (NTR) antagonist, with other key antagonists targeting the neurotensin system. The information presented herein is intended to assist researchers in selecting the most appropriate pharmacological tools for their studies. This document summarizes key performance data, outlines detailed experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to Neurotensin Receptor Antagonists
Neurotensin (NT) is a tridecapeptide that exerts a wide range of effects in the central nervous system and periphery through its interaction with three receptor subtypes: NTR1, NTR2, and NTR3 (also known as sortilin-1).[1] NTR1, a G protein-coupled receptor (GPCR), is the high-affinity receptor for neurotensin and mediates most of its known physiological effects. The development of selective NTR antagonists is of significant interest for investigating the role of neurotensin in various physiological and pathological processes, including neuropsychiatric disorders, pain, and cancer.
This compound is a potent, orally active, and selective non-peptide antagonist of neurotensin receptors.[2][3] This guide provides a comparative overview of this compound against other notable NTR antagonists, including SR 48692, NTRC 824, and Levocabastine (B1674950).
Comparative Performance Data
The following tables summarize the in vitro and in vivo pharmacological properties of this compound and other selected neurotensin receptor antagonists.
Table 1: In Vitro Binding Affinity and Functional Antagonism
| Compound | Target(s) | Cell Line/Tissue | Assay Type | IC50 (nM) | Ki (nM) | Functional Antagonism (IC50, nM) | Reference(s) |
| This compound | NTR1 | h-NTR1-CHO cells | [¹²⁵I]-NT Binding | 1.19 | < 10 | - | [4][5] |
| HT-29 cells | [¹²⁵I]-NT Binding | 0.32 | - | 3.9 (IP1 formation) | [2][6] | ||
| Adult Rat Brain | [¹²⁵I]-NT Binding | 3.96 | - | - | [2] | ||
| SR 48692 | NTR1 > NTR2 | HT29 cells | [¹²⁵I]-NT Binding | 15.3 | - | - | [7][8] |
| N1E115 cells | [¹²⁵I]-NT Binding | 20.4 | - | - | [7][8] | ||
| Guinea Pig Brain | [¹²⁵I]-NT Binding | 0.99 | - | - | [9] | ||
| Rat NT Receptor (transfected LTK- cells) | [³H]SR 48692 Binding | - | 3.4 (Kd) | - | [10] | ||
| NTRC 824 | NTR2 >> NTR1 | - | - | 38 (for NTS2) | - | - | [11] |
| Levocabastine | NTR2 | Rat Brain | [¹²⁵I]-NT Binding | 7 (for low-affinity site) | - | - | [12] |
N/A: Not Available
Table 2: In Vivo Efficacy
| Compound | Animal Model | Behavioral/Physiological Effect | Route of Administration | Effective Dose | Reference(s) |
| This compound | Mouse | Inhibition of NT-induced turning behavior | p.o. | 2 µg/kg | [3] |
| Rat/Mouse | Blockade of NT-induced hypothermia | p.o. | 2-4 mg/kg | [2] | |
| Rat/Mouse | Blockade of NT-induced analgesia | p.o. | - | [6] | |
| SR 48692 | Mouse | Reversal of NT-induced turning behavior | p.o. or i.p. | 80 µg/kg | [9] |
| Rat | Antagonism of NT-induced cardiovascular effects | p.o. | 100 µg/kg | [2] |
p.o.: oral administration; i.p.: intraperitoneal administration
Table 3: Pharmacokinetic Properties
| Compound | Bioavailability | Half-life | Brain Penetration | Reference(s) |
| This compound | Orally active | Long duration of action | Yes | [6] |
| SR 48692 | Orally bioavailable | Long duration of action (6 hr) | Yes | [6][9] |
| Levocabastine | 60-80% (nasal), 30-60% (ocular) | ~33 hours | Low systemic absorption | [1][4][13] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay (Competitive)
This protocol is adapted for determining the binding affinity of unlabeled NTR antagonists by measuring their ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells or tissues expressing the neurotensin receptor (e.g., HT-29 cells, rat brain tissue).
-
Radioligand: [¹²⁵I]-Tyr³-Neurotensin or [³H]SR 48692.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Serial dilutions of this compound and other antagonists.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C, presoaked in 0.3% polyethyleneimine).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer containing a cryoprotectant (e.g., 10% sucrose) and stored at -80°C until use.[14]
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer.
-
50 µL of various concentrations of the unlabeled test compound.
-
50 µL of radioligand at a concentration near its Kd.
-
150 µL of the membrane preparation (containing 3-20 µg of protein for cells or 50-120 µg for tissue).[14]
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[14]
-
Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.[14]
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
Figure 1. Workflow for Radioligand Binding Assay.
Inositol (B14025) Monophosphate (IP1) Accumulation Assay
This assay measures the functional antagonism of NTR1, which is a Gq-coupled receptor. Activation of NTR1 leads to the activation of phospholipase C (PLC) and the subsequent production of inositol phosphates. The accumulation of the stable metabolite IP1 is quantified using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Cells: Cells expressing the neurotensin receptor 1 (e.g., HT-29 or CHO-hNTR1 cells).
-
Assay Buffer/Stimulation Buffer: Typically contains 10 mM HEPES, 1 mM CaCl₂, 0.5 mM MgCl₂, 4.2 mM KCl, 146 mM NaCl, 5.5 mM Glucose, and 50 mM LiCl, pH 7.4. Lithium chloride (LiCl) is crucial as it inhibits the degradation of IP1.[15]
-
Agonist: Neurotensin at a concentration that elicits a submaximal response (e.g., EC80).
-
Test Compounds: Serial dilutions of this compound and other antagonists.
-
HTRF IP-One Assay Kit: Contains IP1-d2 conjugate and anti-IP1 cryptate antibody.
-
HTRF-compatible Plate Reader.
Procedure:
-
Cell Plating: Seed cells in a 384-well white microplate and incubate overnight to allow for cell attachment.[16]
-
Antagonist Pre-incubation: Remove the culture medium and add the test compounds at various concentrations in stimulation buffer. Incubate for 15-30 minutes at 37°C.[16]
-
Agonist Stimulation: Add neurotensin (agonist) to the wells and incubate for 30-60 minutes at 37°C to stimulate IP1 production.[16]
-
Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) in lysis buffer to each well. Incubate for 1 hour at room temperature.[16]
-
Readout: Measure the HTRF signal on a compatible plate reader at emission wavelengths of 620 nm and 665 nm.
-
Data Analysis: The ratio of the fluorescence signals at 665 nm and 620 nm is calculated. A standard curve is used to determine the concentration of IP1. The IC50 value for the antagonist is determined by plotting the inhibition of the agonist response against the antagonist concentration.
Figure 2. Workflow for IP1 Accumulation Assay.
Neurotensin-Induced Turning Behavior in Mice
This in vivo assay assesses the central activity of NTR antagonists by measuring their ability to block the rotational behavior induced by unilateral injection of neurotensin into the striatum.
Materials:
-
Animals: Male mice (e.g., Swiss albino CD1, 25-30 g).[2]
-
Neurotensin Solution: For intrastriatal injection (e.g., 10 pg/mouse).[2]
-
Test Compounds: this compound and other antagonists prepared for the desired route of administration (e.g., oral gavage).
-
Stereotaxic Apparatus: For precise injection into the striatum.
-
Observation Arena: A transparent circular arena.
-
Video Recording and Analysis Software.
Procedure:
-
Animal Preparation: Anesthetize the mice and place them in a stereotaxic apparatus.
-
Intrastriatal Injection: Unilaterally inject neurotensin into the striatum at specific coordinates.
-
Antagonist Administration: Administer the test compound (e.g., this compound orally) at a predetermined time before or after the neurotensin injection.
-
Behavioral Observation: Place the mouse in the observation arena and record its turning behavior for a defined period (e.g., 30-60 minutes).
-
Data Analysis: Quantify the number of full 360° turns, both ipsilateral (towards the side of the injection) and contralateral (away from the side of the injection). Compare the turning behavior in antagonist-treated animals to a vehicle-treated control group to determine the antagonist's efficacy.
Signaling Pathway
Neurotensin receptor 1 (NTR1) is a canonical Gq-coupled receptor. Upon binding of neurotensin, NTR1 undergoes a conformational change, leading to the activation of the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This compound and other NTR1 antagonists act by competitively binding to the receptor and preventing the initiation of this signaling cascade.
Figure 3. NTR1 Signaling Pathway.
Conclusion
This compound is a highly potent and orally active neurotensin receptor antagonist with a favorable pharmacological profile. Its high affinity for the NTR1 and efficacy in in vivo models make it a valuable tool for investigating the physiological and pathological roles of neurotensin. This guide provides a comparative framework to aid researchers in selecting the most suitable NTR antagonist for their specific experimental needs. The detailed protocols and pathway diagrams are intended to facilitate the design and execution of robust and reproducible experiments in the field of neurotensin research.
References
- 1. Levocabastine Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 2. SR142948A is a potent antagonist of the cardiovascular effects of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The pharmacokinetic properties of topical levocabastine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of orally administered levocabastine in patients with renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Biochemical and pharmacological profile of a potent and selective nonpeptide antagonist of the neurotensin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [3H]SR 48692, the first nonpeptide neurotensin antagonist radioligand: characterization of binding properties and evidence for distinct agonist and antagonist binding domains on the rat neurotensin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 12. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. grokipedia.com [grokipedia.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]
Validating the On-Target Effects of SR 142948 Through Genetic Knockdown Studies: A Comparative Guide
For researchers in neuroscience and drug development, ensuring the specificity of a pharmacological agent is paramount. SR 142948 is a potent and selective non-peptide antagonist for the neurotensin (B549771) receptors (NTRs).[1][2] While it demonstrates high affinity for these receptors, comprehensive validation is crucial to unequivocally attribute its biological effects to the antagonism of its intended target. This guide provides a framework for validating the effects of this compound by comparing its pharmacological inhibition with genetic knockdown of the primary neurotensin receptor, NTS1 (previously known as NTR1).
This compound and the Neurotensin Signaling Pathway
This compound is a well-characterized neurotensin receptor antagonist with nanomolar affinity.[2][3] It has been shown to block neurotensin-induced effects such as hypothermia, analgesia, and certain cellular signaling events.[1][2] Neurotensin, a tridecapeptide, exerts its effects by binding to neurotensin receptors, which are G protein-coupled receptors (GPCRs). The NTS1 receptor, the primary target of this compound, typically couples to Gq/11 proteins. This coupling activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to a cascade of downstream cellular responses.
Comparative Analysis: Pharmacological vs. Genetic Inhibition
The core principle of this validation strategy is to compare the cellular or physiological outcomes of treating with this compound against the outcomes of genetically silencing the NTS1 receptor. If the effects of this compound are genuinely on-target, they should be mimicked by the genetic knockdown of NTS1 and occluded in cells where NTS1 is already absent.
| Parameter | This compound | Alternative Antagonist (SR 48692) | NTS1 Knockdown (siRNA/shRNA) |
| Target | Neurotensin Receptors | Neurotensin Receptors | NTS1 Receptor mRNA |
| Mechanism | Competitive Antagonist | Competitive Antagonist | Post-transcriptional gene silencing |
| Specificity | High for NTRs, but potential for unknown off-targets. | High for NTRs, but with a different chemical scaffold. | Highly specific to the NTS1 gene sequence. |
| Duration of Effect | Transient, dependent on compound half-life. | Transient, dependent on compound half-life. | Stable and long-lasting (especially with shRNA).[4][5] |
| Key Advantage | Orally active, good brain penetration, dose-tunable.[1][2] | Well-characterized predecessor compound for comparison. | Unambiguous target validation. |
| Limitation | Potential for off-target effects. | May have a different spectrum of activity or off-targets.[2] | Potential for incomplete knockdown; off-target effects of the siRNA/shRNA itself are possible but can be controlled for.[4] |
Experimental Workflow for Validation
A logical workflow is essential for a robust validation study. The process involves preparing a cellular model, applying both pharmacological and genetic interventions, stimulating the pathway, and measuring the outcomes.
Quantitative Data Comparison
The following tables summarize the expected outcomes from a validation experiment measuring neurotensin-induced inositol monophosphate (IP1) accumulation, a direct product of the PLC signaling cascade.
Table 1: Binding Affinity and Potency of Neurotensin Receptor Antagonists
| Compound | Target Cell Line | Binding Affinity (IC₅₀, nM) | Functional Antagonism (IC₅₀, nM) |
|---|---|---|---|
| This compound | h-NTS1-CHO | 1.19[1] | ~3.9 (IP1 Assay)[1] |
| This compound | HT-29 | 0.32[1] | 3.9 (IP1 Assay)[1] |
| SR 48692 | h-NTS1-CHO | ~5-10 | ~10-20 |
Table 2: Effect of this compound vs. NTS1 Knockdown on Neurotensin-Induced IP1 Accumulation
| Treatment Group | Neurotensin Stimulation | Expected IP1 Accumulation (% of Control) | Interpretation |
|---|---|---|---|
| 1. Control Cells | + | 100% | Baseline neurotensin response. |
| 2. Control + this compound | + | ~5-10% | This compound effectively blocks NTS1 signaling. |
| 3. NTS1 Knockdown Cells (~90% KD) | + | ~10-15% | Genetic removal of the target ablates the signal. |
| 4. NTS1 Knockdown + this compound | + | ~10-15% | This compound has no further effect, confirming NTS1 is its primary target for this pathway. |
| 5. Control Cells | - | <5% | No signal without agonist stimulation. |
Detailed Experimental Protocols
siRNA-Mediated Knockdown of NTS1 Receptor
This protocol outlines the transient knockdown of the NTS1 receptor (gene name: NTSR1) in a suitable cell line like HT-29.
-
Materials:
-
HT-29 cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
NTSR1-targeting siRNA (pre-designed, validated sequences recommended)
-
Non-targeting control siRNA
-
-
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed HT-29 cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Preparation:
-
For each well, dilute 25 pmol of siRNA (either NTSR1-targeting or control) into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex drop-wise to each well.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.
-
Validation: After incubation, harvest a subset of cells to validate knockdown efficiency via qPCR (for mRNA levels) or Western blot (for protein levels). The remaining cells can be used for functional assays.
-
Inositol Monophosphate (IP1) Accumulation Assay
This functional assay measures the accumulation of IP1, a downstream product of Gq-coupled receptor activation.
-
Materials:
-
Transfected and control cells from the previous protocol.
-
IP-One Gq HTRF Assay Kit (or similar)
-
Neurotensin (agonist)
-
This compound (antagonist)
-
-
Procedure:
-
Cell Plating: Re-plate the transfected and control cells into a 96-well plate and allow them to adhere.
-
Antagonist Pre-treatment: For the this compound-treated groups, add this compound to the desired final concentration (e.g., 1 µM) and incubate for 30 minutes.
-
Agonist Stimulation: Add neurotensin to all wells except the unstimulated controls. A typical concentration would be at or near the EC₈₀ for IP1 accumulation (e.g., 100 nM).
-
Incubation: Incubate for 60 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and perform the IP1 detection using a time-resolved fluorescence (HTRF) reader, following the manufacturer’s protocol for the assay kit.
-
Data Analysis: Calculate the ratio of the two HTRF emission wavelengths and convert this to IP1 concentration using a standard curve.
-
Quantitative Real-Time PCR (qPCR) for NTSR1 mRNA Quantification
This protocol is used to confirm the reduction in NTSR1 mRNA levels following siRNA treatment.
-
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix
-
Primers for NTSR1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
-
Procedure:
-
RNA Extraction: Harvest cells from the knockdown validation plate and extract total RNA according to the kit manufacturer’s instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit.
-
qPCR Reaction: Set up the qPCR reaction in triplicate for each sample and primer set:
-
10 µL SYBR Green Master Mix (2x)
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template
-
6 µL Nuclease-free water
-
-
Thermal Cycling: Run the reaction on a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis: Determine the quantification cycle (Cq) values. Calculate the relative expression of NTSR1 mRNA normalized to the housekeeping gene using the ΔΔCq method. A significant decrease in NTSR1 mRNA in the siRNA-treated group compared to the non-targeting control confirms successful knockdown.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Construction and Evaluation of Short Hairpin RNAs for Knockdown of Metadherin mRNA - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: The Non-Peptide Antagonist SR 142948 versus Peptide-Based Competitors at the Neurotensin Receptor
For researchers and drug development professionals navigating the complexities of neurotensin (B549771) receptor modulation, a critical evaluation of available antagonists is paramount. This guide provides a direct, data-driven comparison of the non-peptide antagonist SR 142948 with peptide-based antagonists, offering insights into their respective pharmacological profiles and the experimental frameworks used for their characterization.
This compound has emerged as a potent and selective antagonist for neurotensin receptors (NTRs), demonstrating high affinity and oral activity.[1][2] This positions it as a valuable tool in neuroscience research and a potential therapeutic agent. This guide delves into a head-to-head comparison with peptide antagonists, focusing on quantitative data from key in vitro assays to inform antagonist selection for specific research applications.
At the Receptor: A Quantitative Look at Binding Affinity
This compound demonstrates nanomolar to sub-nanomolar affinity for neurotensin receptors.[2][3] It has been shown to bind to both the levocabastine-insensitive neurotensin NT1 receptors and the levocabastine-sensitive neurotensin NT2 receptors with high affinity.[4]
| Compound | Receptor/Cell Line | Radioligand | IC50 (nM) | Reference |
| This compound | h-NTR1-CHO cells | [125I-Tyr3]NT | 1.19 | [5] |
| This compound | HT-29 cells | [125I-Tyr3]NT | 0.32 | [5] |
| This compound | Adult Rat Brain | [125I-Tyr3]NT | 3.96 | [5] |
| SR 142948A | Human Umbilical Vein Endothelial Cells | [125I]-neurotensin | 0.24 ± 0.01 | [1] |
| Levocabastine (B1674950) | Rat Brain Synaptic Membranes (Low-affinity sites) | [125I-Tyr3]neurotensin | 7 | [6] |
Note: Data for peptide antagonists from a directly comparable study with this compound is limited. Levocabastine, a non-peptide, is included as it is a key tool for differentiating NTR subtypes.
Functional Antagonism: Blocking Downstream Signaling
Beyond binding, the true measure of an antagonist lies in its ability to inhibit the functional response triggered by an agonist. For neurotensin receptors, which are G protein-coupled receptors (GPCRs), key functional readouts include the inhibition of inositol (B14025) phosphate (B84403) (IP) formation and intracellular calcium mobilization.
This compound effectively antagonizes neurotensin-induced functional responses.[3]
| Compound | Assay | Cell Line | IC50 (nM) | Reference |
| This compound | Inositol Monophosphate Formation | HT-29 cells | 3.9 | [5] |
| SR 142948A | Intracellular Ca2+ Increase | Human Umbilical Vein Endothelial Cells | 19 ± 6 | [1] |
Signaling Pathways and Experimental Workflows
To understand the context of these comparisons, it is crucial to visualize the underlying biological processes and experimental procedures.
Neurotensin Receptor Signaling Pathway
Neurotensin receptors, upon activation by an agonist like neurotensin, primarily couple to Gq/11 proteins. This initiates a signaling cascade that leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. Antagonists like this compound block this pathway by preventing the initial binding of neurotensin to its receptor.
References
- 1. SR142948A is a potent antagonist of the cardiovascular effects of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Neurotensin Receptors | Tocris Bioscience [tocris.com]
- 3. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of binding sites of a new neurotensin receptor antagonist, [3H]SR 142948A, in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Two populations of neurotensin binding sites in murine brain: discrimination by the antihistamine levocabastine reveals markedly different radioautographic distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SR 142948 and Other Small Molecule Neurotensin Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the small molecule neurotensin (B549771) antagonist SR 142948 with other notable antagonists, including SR 48692 (Meclinertant) and levocabastine (B1674950). The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies.
Introduction to Neurotensin Receptor Antagonists
Neurotensin (NT) is a 13-amino acid neuropeptide that exerts its physiological effects through interaction with three receptor subtypes: NTS1, NTS2, and the non-G protein-coupled receptor NTS3 (sortilin). The NTS1 and NTS2 receptors are G protein-coupled receptors (GPCRs) and have been the primary targets for the development of small molecule antagonists. These antagonists are valuable research tools for investigating the roles of neurotensin in various physiological and pathological processes, including neuropsychiatric disorders, pain, and cancer. This compound is a potent, non-peptide neurotensin receptor antagonist that has demonstrated high affinity for both NTS1 and NTS2 receptors.[1] This guide will compare its pharmacological profile with that of other key small molecule antagonists.
Quantitative Comparison of Pharmacological Data
The following tables summarize the binding affinities and functional potencies of this compound, SR 48692, and levocabastine at neurotensin receptors.
Table 1: Binding Affinities (IC50/Ki in nM) of Small Molecule Neurotensin Antagonists
| Compound | NTS1 Receptor | NTS2 Receptor | Species/Cell Line | Reference |
| This compound | 0.32 - 3.96 (IC50) | Binds with high affinity | Human (HT-29 cells), Rat (brain) | |
| SR 48692 (Meclinertant) | 15.3 (IC50) | Lower affinity than NTS1 | Human (HT-29 cells) | [2] |
| 20.4 (IC50) | Mouse (N1E115 cells) | [2] | ||
| 36 (Ke) | Not specified | [2] | ||
| Levocabastine | Low affinity | High affinity | Not specified | [3] |
Table 2: Functional Activity (IC50 in nM) of Small Molecule Neurotensin Antagonists
| Compound | Assay | Cell Line | Species | IC50 (nM) | Reference |
| This compound | Inositol Monophosphate Formation | HT-29 | Human | 3.9 | [1] |
| SR 48692 (Meclinertant) | K+-evoked [3H]dopamine release | Striatal slices | Guinea pig | 0.46 | [4] |
| Intracellular Ca2+ mobilization | HT-29 | Human | pA2 = 8.13 | [4] |
Table 3: In Vivo Efficacy of Small Molecule Neurotensin Antagonists
| Compound | Animal Model | Effect | Dosage | Route | Reference |
| This compound | Mouse (unilateral intrastriatal NT injection) | Inhibition of turning behavior | 0.04 - 0.64 mg/kg | p.o. | [1] |
| SR 48692 (Meclinertant) | Mouse (unilateral intrastriatal NT injection) | Reversal of turning behavior | 80 µg/kg | i.p. or p.o. | [4] |
| Rat (apomorphine/bromocriptine-induced yawning) | Antagonism of yawning | 0.04 - 0.64 mg/kg | p.o. | [5] | |
| Mouse (intrastriatal apomorphine/amphetamine etc. injection) | Antagonism of turning behavior | Not specified | Not specified | [5] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists and the methods used to characterize them, the following diagrams illustrate the key signaling pathway and experimental workflows.
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity of a compound for a receptor.
-
Membrane Preparation:
-
Culture cells expressing the neurotensin receptor of interest (e.g., CHO-NTS1 or HT-29 cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order: assay buffer, a fixed concentration of a radiolabeled neurotensin ligand (e.g., [3H]neurotensin), varying concentrations of the unlabeled antagonist (e.g., this compound), and the cell membrane preparation.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled neurotensin agonist.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.
-
Cell Preparation:
-
Seed cells expressing the neurotensin receptor (e.g., CHO-NTS1) into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.
-
On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
After the incubation, wash the cells with the assay buffer to remove excess dye.
-
-
Assay Procedure:
-
Prepare serial dilutions of the antagonist (e.g., this compound) in the assay buffer.
-
Add the antagonist dilutions to the respective wells of the cell plate and incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Place the plate in a fluorescent plate reader (e.g., FLIPR or FlexStation).
-
Initiate the assay by adding a fixed concentration of a neurotensin agonist (e.g., neurotensin) to all wells simultaneously using the instrument's integrated fluidics.
-
Measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.
-
-
Data Analysis:
-
The increase in fluorescence upon agonist addition is indicative of calcium mobilization.
-
Determine the peak fluorescence response for each antagonist concentration.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.
-
Determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the agonist-induced calcium response.
-
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a measure of Gq-coupled receptor activation by quantifying a stable downstream metabolite of the IP3 signaling cascade.
-
Cell Stimulation:
-
Seed cells expressing the neurotensin receptor (e.g., HT-29) into a 96-well plate and culture overnight.
-
On the day of the assay, replace the culture medium with a stimulation buffer containing LiCl (to inhibit IP1 degradation) and varying concentrations of the antagonist.
-
Pre-incubate the cells with the antagonist for a defined period (e.g., 30 minutes) at 37°C.
-
Add a fixed concentration of a neurotensin agonist to stimulate the cells and incubate for a further period (e.g., 60 minutes) at 37°C.
-
-
IP1 Detection (using HTRF® IP-One assay kit as an example):
-
Lyse the cells by adding the detection reagents provided in the kit, which include an IP1-d2 conjugate (acceptor) and an anti-IP1-cryptate conjugate (donor).
-
Incubate the plate at room temperature for 1 hour to allow for the competitive binding reaction to occur. In this reaction, the IP1 produced by the cells competes with the IP1-d2 for binding to the anti-IP1-cryptate.
-
-
Data Analysis:
-
Measure the Homogeneous Time-Resolved Fluorescence (HTRF) signal using a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.
-
Generate a standard curve using known concentrations of IP1.
-
Calculate the concentration of IP1 in the experimental samples from the standard curve.
-
Plot the percentage of inhibition of the agonist-induced IP1 accumulation against the logarithm of the antagonist concentration.
-
Determine the IC50 value.
-
Neurotensin-Induced Turning Behavior in Mice
This in vivo assay assesses the central activity of neurotensin receptor antagonists.
-
Animal Model:
-
Unilaterally lesion the nigrostriatal dopamine (B1211576) pathway in mice by injecting the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the striatum. This creates a model of dopamine depletion on one side of the brain, making the animals supersensitive to dopamine receptor stimulation.
-
Allow the animals to recover for at least one week after surgery.
-
-
Behavioral Testing:
-
Administer the neurotensin receptor antagonist (e.g., this compound) via the desired route (e.g., oral gavage or intraperitoneal injection) at various doses.
-
After a pre-determined time to allow for drug absorption and distribution, unilaterally inject a small dose of neurotensin into the striatum on the lesioned side.
-
Place the mouse in a circular arena and record its rotational behavior (full 360° turns) for a set period (e.g., 30-60 minutes). The direction of turning (ipsilateral or contralateral to the lesion) is noted.
-
-
Data Analysis:
-
Quantify the number of net rotations (contralateral turns minus ipsilateral turns).
-
Compare the rotational behavior of antagonist-treated animals to that of vehicle-treated control animals.
-
Determine the dose of the antagonist that significantly reduces the neurotensin-induced turning behavior.
-
Conclusion
This compound is a potent neurotensin antagonist with high affinity for both NTS1 and NTS2 receptors. In comparison to the NTS1-selective antagonist SR 48692, this compound often exhibits greater potency in functional assays. Levocabastine, on the other hand, provides a tool for specifically investigating the role of the NTS2 receptor. The choice of antagonist will depend on the specific research question, with this compound being suitable for studies requiring broad blockade of neurotensin signaling and SR 48692 or levocabastine being more appropriate for dissecting the roles of individual receptor subtypes. The experimental protocols provided in this guide offer a starting point for the pharmacological characterization of these and other small molecule neurotensin antagonists.
References
- 1. Biochemical and pharmacological activities of SR 142948A, a new potent neurotensin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SR 48692 | Neurotensin Receptor Antagonists: R&D Systems [rndsystems.com]
- 3. Meclinertant - Wikipedia [en.wikipedia.org]
- 4. Biochemical and pharmacological profile of a potent and selective nonpeptide antagonist of the neurotensin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of SR 48692, a selective non-peptide neurotensin receptor antagonist, on two dopamine-dependent behavioural responses in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
SR 142948: A Comparative Guide to its Selectivity for Neurotensin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SR 142948's performance against other neurotensin (B549771) receptor ligands, supported by experimental data. The information is intended to assist researchers in evaluating this compound for their studies.
Quantitative Data Summary
The following table summarizes the binding affinities and functional potencies of this compound and other key neurotensin receptor ligands. This compound demonstrates a high affinity for both NTS1 and NTS2 receptors.
| Compound | Receptor Subtype | Assay Type | Cell Line/Tissue | Value | Units |
| This compound | hNTS1 | Competition Binding (IC50) | h-NTR1-CHO cells | 1.19 | nM |
| NTS1 | Competition Binding (IC50) | HT-29 cells | 0.32 | nM | |
| NTS (mixed) | Competition Binding (IC50) | Adult rat brain | 3.96 | nM | |
| NTS1 | Functional (IC50) | HT-29 cells | 3.9 | nM | |
| NTS1 | Binding Affinity (Kd) | Rat brain | 6.8 | nM | |
| NTS2 | Binding Affinity (Kd) | Rat brain | 4.8 | nM | |
| SR 48692 | NTS1 | Competition Binding (IC50) | HT-29 cells | 15.3 | nM |
| NTS1 | Competition Binding (IC50) | N1E115 cells | 20.4 | nM | |
| NTS1 | Apparent Affinity (Ke) | - | 36 | nM | |
| NTS (mixed) | Competition Binding (IC50) | Adult rat brain | 82.0 | nM | |
| Neurotensin | NTS1 | Binding Affinity (Ki) | - | 0.1 - 0.4 | nM |
| NTS2 | Binding Affinity (Ki) | - | 2 - 5 | nM | |
| Neurotensin(8-13) | NTS1 | Binding Affinity (Ki) | - | Sub-nanomolar | - |
| Levocabastine | NTS2 | Competition Binding (IC50) | Rat brain | 7 | nM |
Experimental Protocols
Radioligand Competition Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity.
Materials:
-
Cell Membranes: Membranes prepared from cells or tissues endogenously expressing or transfected with neurotensin receptors (e.g., h-NTR1-CHO cells, HT-29 cells, or rat brain tissue).
-
Radioligand: A high-affinity radiolabeled neurotensin receptor ligand (e.g., [¹²⁵I-Tyr³]-neurotensin or [³H]SR 48692).
-
Test Compound: this compound or other comparator compounds.
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient duration to allow the binding to reach equilibrium.
-
Termination: Rapidly filter the contents of each well through the glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then determined by non-linear regression analysis. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
Inositol (B14025) Monophosphate (IP1) Accumulation Assay
This functional assay measures the ability of a compound to antagonize the Gq-protein signaling pathway activated by neurotensin, which leads to the production of inositol phosphates.
Materials:
-
Cell Line: A cell line expressing the neurotensin receptor of interest and coupled to the Gq pathway (e.g., HT-29 cells).
-
Neurotensin (Agonist): To stimulate the receptor.
-
Test Compound (Antagonist): this compound or other comparators.
-
Assay Buffer: Appropriate cell culture medium or buffer.
-
Lithium Chloride (LiCl): To inhibit the degradation of inositol monophosphate.
-
IP1 Assay Kit: Commercially available kits (e.g., HTRF-based) for the detection of IP1.
-
Plate Reader: A plate reader compatible with the detection technology of the assay kit (e.g., HTRF reader).
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere and grow.
-
Pre-incubation with Antagonist: Add varying concentrations of the test compound to the cells and incubate for a defined period.
-
Stimulation with Agonist: Add a fixed concentration of neurotensin (typically the EC80 concentration) to stimulate the receptors in the presence of LiCl.
-
Incubation: Incubate the plate to allow for the accumulation of IP1.
-
Cell Lysis and Detection: Lyse the cells and add the detection reagents from the IP1 assay kit according to the manufacturer's instructions.
-
Readout: Measure the signal (e.g., HTRF ratio) using a compatible plate reader.
-
Data Analysis: Plot the response (e.g., IP1 accumulation) against the logarithm of the antagonist concentration. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response, is determined using non-linear regression.
Visualizations
Neurotensin Signaling Pathway
Caption: Neurotensin signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Receptor Selectivity
Caption: Workflow for determining the selectivity of this compound for neurotensin receptors.
Safety Operating Guide
Navigating the Disposal of SR 142948: A Guide to Safe Laboratory Practices
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of SR 142948, a potent and selective non-peptide neurotensin (B549771) receptor antagonist.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general best practices for the disposal of non-hazardous chemical waste should be followed. It is imperative to consult and adhere to all local, state, and federal environmental regulations, as well as your institution's specific safety protocols.
Recommended Disposal Protocol
When a specific Safety Data Sheet is unavailable, a conservative approach to waste disposal is the most prudent course of action. The following steps outline a general procedure for the disposal of this compound, treating it as a chemical waste product.
Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure you are wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Step 2: Waste Collection
-
Solid Waste: Collect any solid this compound waste, including empty vials and contaminated consumables (e.g., weighing paper, pipette tips), in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: For solutions of this compound, such as those dissolved in DMSO or water, the waste should be collected in a sealed, properly labeled container for chemical waste. Do not pour solutions down the drain.
Step 3: Labeling Clearly label the waste container with the full chemical name: "this compound" and "2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]-tricyclo[3.3.1.13,7]decane-2-carboxylic acid". Also, indicate the solvent if it is a liquid waste.
Step 4: Storage Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it can be collected by your institution's environmental health and safety (EHS) department.
Step 5: Arrange for Pickup Contact your institution's EHS department to schedule a pickup for the chemical waste. Follow their specific procedures for waste manifest and pickup.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in the absence of a specific Safety Data Sheet.
Caption: Decision workflow for the proper disposal of this compound.
Chemical and Physical Properties
While no quantitative data for a formal table is available, understanding the known properties of this compound can inform safe handling practices. It is a potent non-peptide neurotensin (NT) receptor antagonist. It is soluble in DMSO and water.
By adhering to these general guidelines and prioritizing communication with your institution's safety officials, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
Essential Safety and Operational Guide for Handling SR 142948
Disclaimer: A specific Safety Data Sheet (SDS) for SR 142948 is not publicly available. The following guidance is based on best practices for handling potent, non-peptide receptor antagonists and other research chemicals with unknown toxicological profiles. A thorough risk assessment should be conducted by researchers prior to handling this compound.
This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals working with this compound, a potent neurotensin (B549771) receptor antagonist.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Recommended PPE | Rationale |
| Receiving and Storage | - Standard laboratory attire (long pants, closed-toe shoes) - Lab coat - Safety glasses - Nitrile gloves | Protects against incidental contact with potentially contaminated packaging. |
| Weighing and Aliquoting (Solid Form) | - Standard laboratory attire - Disposable solid-front lab coat with tight-fitting cuffs - Chemical splash goggles - Double nitrile gloves - N95 respirator or higher (if not handled in a certified chemical fume hood or ventilated balance enclosure) | High risk of aerosolization and inhalation of fine powder. Minimizes skin and eye contact. |
| Solution Preparation | - Standard laboratory attire - Lab coat - Chemical splash goggles - Nitrile gloves | Potential for splashes and spills. |
| In Vitro / In Vivo Dosing | - Standard laboratory attire - Lab coat - Safety glasses with side shields - Nitrile gloves | Prevents direct skin and eye contact during experimental procedures. |
Operational Plan: Step-by-Step Guidance
A systematic approach to handling this compound is crucial to maintain a safe laboratory environment.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, safety glasses, and nitrile gloves) during inspection.
-
If the package is compromised, isolate it in a chemical fume hood and contact the supplier and your institution's Environmental Health and Safety (EHS) office.
2. Storage:
-
Store this compound in a designated, well-ventilated, and secure location.
-
Keep the container tightly sealed and clearly labeled.
-
Consult the supplier's documentation for specific storage temperature recommendations.
3. Weighing and Aliquoting (Solid Form):
-
All handling of solid this compound should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Wear the appropriate PPE as outlined in the table above, including double gloves and respiratory protection if necessary.
-
Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.
-
Handle the compound gently to avoid creating airborne dust.
4. Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Wear a lab coat, chemical splash goggles, and nitrile gloves.
-
Add the solvent to the weighed compound slowly to avoid splashing.
-
Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date of preparation.
5. Experimental Use:
-
Always wear a lab coat, safety glasses, and nitrile gloves when handling solutions of this compound.
-
Conduct all procedures that could generate aerosols or splashes within a biosafety cabinet or chemical fume hood.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Contaminated Solids: Collect all disposable items that have come into contact with this compound (e.g., pipette tips, weighing boats, gloves, disposable lab coats) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Liquids: Collect all solutions containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless approved by your institution's EHS office.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the primary hazard (e.g., "Toxic Chemical").
3. Storage of Waste:
-
Store hazardous waste in a designated, secure area away from general laboratory traffic.
4. Final Disposal:
-
Arrange for the disposal of all this compound waste through your institution's certified hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.
Visual Workflows
The following diagrams illustrate key decision-making and procedural workflows for handling this compound.
Caption: PPE selection workflow for handling this compound.
Caption: Waste disposal workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
